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  • Product: 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene
  • CAS: 951888-56-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural analysis, orthogonal reactivity, and validated synthetic methodologies. Executive Summary In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural analysis, orthogonal reactivity, and validated synthetic methodologies.

Executive Summary

In the landscape of advanced chemical synthesis and rational drug design, 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (CAS: 951888-56-5) emerges as a highly versatile, bifunctional building block[1]. As a Senior Application Scientist, I approach this molecule not merely as a static reagent, but as a dynamic synthetic node. The compound features a reactive vinylic bromide moiety adjacent to a densely functionalized phenyl ring containing both cyano and fluoro groups[1].

The strategic incorporation of fluorine and cyano groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. This whitepaper dissects the physicochemical properties of this scaffold and provides field-proven, self-validating protocols for exploiting its orthogonal reactivity in the development of fluorinated imaging agents and advanced therapeutics.

Physicochemical Properties & Structural Analysis

The utility of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is dictated by its unique stereoelectronic profile. The electron-withdrawing nature of the cyano group (-CN) strongly deactivates the aromatic ring, while simultaneously lowering the Lowest Unoccupied Molecular Orbital (LUMO). This electronic environment makes the adjacent ortho-fluorine highly susceptible to nucleophilic attack.

Below is a consolidated summary of its core physicochemical parameters:

PropertyValueCausality / Impact on Drug Design
Chemical Name 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propeneDefines the specific regioisomer and connectivity.
CAS Registry Number 951888-56-5Unique identifier for global sourcing[1].
Molecular Formula C₁₀H₇BrFNHalogen-rich formula driving high molecular density[1].
Molecular Weight 240.07 g/mol Low molecular weight, ideal for early-stage fragment-based drug discovery (FBDD)[1].
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 2 (Nitrile N, Fluorine)Facilitates critical interactions within protein binding pockets (e.g., Androgen Receptors).
Topological Polar Surface Area 23.8 ŲHighly lipophilic profile; excellent for crossing the blood-brain barrier or cell membranes.

Orthogonal Chemical Reactivity Map

A critical aspect of utilizing this scaffold is understanding its orthogonal reactivity. While some automated vendor databases suggest direct nucleophilic attack occurs at the benzylic carbon to synthesize drugs like Apalutamide[2], rigorous structural analysis reveals that the true synthetic power of this molecule lies in two distinct, non-competing reactive sites:

  • The Vinylic Bromide (C2): Primed for transition-metal-catalyzed cross-coupling.

  • The Fluoroarene (C3'): Primed for Nucleophilic Aromatic Substitution (SNAr).

Workflow Core 2-Bromo-3-(4-cyano- 3-fluorophenyl)-1-propene (Bifunctional Scaffold) Vinylic Vinylic Bromide (C2 Position) Core->Vinylic Site 1 Aryl Fluoroarene (C3' Position) Core->Aryl Site 2 Coupling Pd-Catalyzed Cross-Coupling Vinylic->Coupling Pd(0) / Base SNAr Nucleophilic Aromatic Substitution (SNAr) Aryl->SNAr Amine / Base

Figure 1: Orthogonal reactivity map of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene.

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality (why the step is performed) and a validation checkpoint (how to prove it worked).

Palladium-Catalyzed Vinylic Cross-Coupling (Suzuki-Miyaura)

The vinylic bromide is an excellent electrophile for . Coupling at this position yields a rigid, sp²-hybridized linkage, which is highly desirable for restricting the conformation of PROTAC linkers or fluorescent dye backbones.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried Schlenk tube, combine 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand forces the palladium center into a cis geometry, accelerating the reductive elimination step and preventing catalyst poisoning by the nitrile group.

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is mandatory to dissolve the K₂CO₃ base and convert the boronic acid into a reactive, electron-rich boronate complex, which is required for transmetalation.

  • Execution & Validation: Purge with Argon (3x) and heat to 80 °C for 12 hours.

    • Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species is generated. Monitor via TLC (Hexanes/EtOAc 8:2); the complete disappearance of the UV-active starting material spot confirms successful oxidative addition and coupling.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, and purify via flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The ortho-fluorobenzonitrile motif is a classic substrate for . The strong electron-withdrawing effect of the cyano group stabilizes the anionic intermediate.

SNAr Start Fluorobenzonitrile Substrate Attack Nucleophilic Attack (Amine) Start->Attack Meisenheimer Meisenheimer Complex (Stabilized by -CN) Attack->Meisenheimer Elimination Fluoride Elimination (-HF) Meisenheimer->Elimination Product Substituted Arenenitrile Elimination->Product

Figure 2: Stepwise mechanistic pathway for the SNAr reaction at the fluorinated aromatic ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add a secondary amine (e.g., morpholine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the highly corrosive HF generated during the elimination step, preventing degradation of the vinylic double bond.

  • Execution & Validation: Stir at 60 °C for 8 hours under nitrogen.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The successful formation of the Meisenheimer complex and subsequent fluoride elimination is confirmed by a mass shift of -19 Da (loss of F) plus the mass of the incoming amine. The DMF solution will typically turn deep yellow/orange due to the charge-transfer nature of the intermediate.

  • Workup: Quench the reaction by pouring it into ice-water. The highly lipophilic product will precipitate out, allowing for easy collection via vacuum filtration.

Applications in Advanced Therapeutics & Imaging

The dual reactivity of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene positions it as a critical precursor in two primary fields:

  • Fluorinated Dyes & Imaging Agents: Fluorine substitution is a proven tactic to enhance the photostability of BODIPY, cyanine, and rhodamine fluorophores[1]. Furthermore, the presence of the fluorine atom makes this scaffold an ideal candidate for ¹⁸F-radiolabeling via isotopic exchange, enabling the synthesis of highly specific Positron Emission Tomography (PET) tracers[1].

  • Pharmaceutical Intermediates (Targeted Protein Degradation): The cyano-fluoro-phenyl motif is highly prevalent in anti-androgen therapies. While direct synthesis claims regarding specific marketed drugs must be evaluated carefully[2], this scaffold is structurally primed for the development of novel Proteolysis Targeting Chimeras (PROTACs). The vinylic bromide allows for the attachment of rigid PEG-linkers, while the cyano group ensures high-affinity hydrogen bonding within the Androgen Receptor (AR) ligand-binding domain.

References

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Supplemental Modules (Organic Chemistry). URL:[Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL:[Link]

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

Executive Summary 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (CAS: 951888-56-5) is a highly versatile, bifunctional halogenated organic compound heavily utilized in the synthesis of advanced functional materials, fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (CAS: 951888-56-5) is a highly versatile, bifunctional halogenated organic compound heavily utilized in the synthesis of advanced functional materials, fluorinated dyes (e.g., BODIPY, cyanine), and Positron Emission Tomography (PET) imaging agents [1]. With a molecular formula of C₁₀H₇BrFN, the compound features a reactive bromoalkene moiety adjacent to a phenyl ring substituted with both cyano and fluoro groups.

Understanding the precise three-dimensional solid-state architecture of this molecule is paramount for rationalizing its reactivity, metabolic stability, and supramolecular assembly. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) methodology required to isolate, solve, and validate the crystal structure of this molecule, utilizing representative crystallographic data for this structural class.

Crystallization Methodology: A Self-Validating System

The prerequisite for any SCXRD analysis is the growth of a macroscopic, defect-free single crystal. For highly functionalized halogenated aromatics like 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, a liquid-liquid diffusion (anti-solvent layering) technique is optimal.

Step-by-Step Protocol: Liquid-Liquid Diffusion

This protocol is designed as a self-validating system: the optical clarity and birefringence of the resulting crystals under polarized light serve as immediate physical validation of the protocol's success before X-ray exposure.

  • Solvent Selection: Choose Dichloromethane (DCM) as the primary solvent and n-Hexane as the anti-solvent.

    • Causality: DCM provides high solubility for the lipophilic bromoalkene, while n-hexane acts as a miscible anti-solvent. The differing densities (DCM: 1.33 g/cm³, Hexane: 0.66 g/cm³) allow for the creation of a sharp concentration gradient.

  • Sample Preparation: Dissolve 50 mg of the compound in 1.0 mL of DCM in a clean 2-dram borosilicate glass vial.

  • Microfiltration: Pass the solution through a 0.22 µm PTFE syringe filter into a new vial.

    • Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which otherwise leads to the rapid precipitation of unusable microcrystalline powders.

  • Layering: Using a fine glass pipette, carefully overlay 3.0 mL of n-hexane down the inner wall of the vial to prevent mixing.

  • Incubation: Seal the vial with a pierced septum (to allow negligible solvent evaporation) and store in a vibration-free environment at 20°C for 48–72 hours.

    • Causality: Slow diffusion of the anti-solvent into the DCM layer gradually lowers the dielectric constant of the medium, inducing a state of controlled supersaturation that thermodynamically favors the growth of large, single-domain crystals.

X-ray Diffraction Data Acquisition

Once a diffraction-quality crystal is obtained, data collection must be carefully parameterized to account for the heavy bromine atom, which significantly influences X-ray scattering and absorption.

Step-by-Step Protocol: Data Collection
  • Crystal Mounting: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Submerge the crystal in Paratone-N oil and mount it onto a MiTeGen polyimide cryoloop.

    • Causality: Paratone-N oil displaces surface solvent, preventing the crystal from cracking due to solvent loss. Upon flash-cooling, the oil forms a rigid, amorphous glass that holds the crystal firmly without contributing to Bragg diffraction peaks.

  • Cryogenic Cooling: Transfer the mounted crystal to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, thereby maximizing the intensity and resolution of high-angle diffraction spots.

  • Radiation Selection: Utilize Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα.

    • Causality: Bromine has a high mass attenuation coefficient. Using the shorter wavelength Mo Kα radiation minimizes severe X-ray absorption effects, ensuring more accurate intensity measurements across the detector.

  • Data Acquisition: Execute a full-sphere data collection strategy using ω and ϕ scans to ensure high redundancy and completeness (>99%).

SCXRD_Workflow N1 Crystal Selection & Mounting (Cryoloop + Paratone Oil) N2 X-ray Data Acquisition (Mo Kα, 100K) N1->N2 N3 Data Reduction & Integration (SAINT) N2->N3 N4 Absorption Correction (SADABS - Multi-scan) N3->N4 N5 Structure Solution (Intrinsic Phasing - SHELXT) N4->N5 N6 Structure Refinement (Least-Squares on F² - SHELXL) N5->N6 N7 Validation & CIF Generation (checkCIF) N6->N7

Fig 1: Step-by-step SCXRD data acquisition and refinement workflow.

Structure Solution and Refinement (SHELXL)

The raw diffraction images contain intensities, but the phase information is lost during the experiment (the "Phase Problem").

  • Data Reduction and Absorption Correction: Raw frames are integrated using software such as SAINT. A multi-scan empirical absorption correction (SADABS) is strictly required.

    • Causality: Because the crystal is not a perfect sphere, the X-ray path length varies depending on the crystal's orientation. SADABS corrects for the disproportionate absorption of X-rays by the heavy bromine atom across different ω/ϕ angles.

  • Structure Solution: The phase problem is solved using Intrinsic Phasing algorithms (SHELXT), which easily locate the heavy Br atom. The remaining C, N, and F atoms are subsequently located via difference Fourier maps.

  • Refinement: The structural model is refined using full-matrix least-squares on F2 using SHELXL[2, 4].

    • Causality: Refining against F2 (squared structure factors) rather than F allows the inclusion of all data, including weak reflections with negative measured intensities (due to background subtraction). This prevents statistical bias and yields more accurate bond lengths and angles [2].

  • Anisotropic Displacement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data Summary

The following table summarizes the representative crystallographic parameters for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, establishing the baseline metrics expected for a successful refinement of this molecular class[1].

ParameterValue
Chemical Formula C₁₀H₇BrFN
Formula Weight 240.07 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 15.1 Åb = 6.0 Åc = 22.4 Åβ = 129.5°
Volume 1560 ų
Z (Molecules per unit cell) 4
Density (calculated) ~1.022 Mg/m³

Structural Analysis: Halogen Bonding and Supramolecular Assembly

The solid-state architecture of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is dictated by a delicate balance of non-covalent interactions. The most critical feature to analyze in the refined structure is the presence of Halogen Bonding [3].

Due to the electron-withdrawing nature of the alkene and the polarizability of the bromine atom, an area of depleted electron density (a σ -hole) forms on the electrostatic surface of the Br atom along the C-Br bond axis. This electrophilic σ -hole acts as a highly directional halogen bond donor to the nucleophilic lone pair of the cyano nitrogen (C-Br···N≡C) of an adjacent molecule [3].

Furthermore, the planar fluorophenyl rings engage in offset π−π stacking interactions, while the highly electronegative fluorine atoms participate in weak C-H···F hydrogen bonds, locking the crystal lattice into its monoclinic P2₁/c symmetry.

Interactions M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Equivalent) M1->M2 Halogen Bond (C-Br···N≡C) M3 Molecule C (Translation Equivalent) M1->M3 π-π Stacking (Fluorophenyl Rings) M2->M3 C-H···F Interactions

Fig 2: Logical network of intermolecular interactions driving supramolecular assembly.

Validation Protocols

To ensure the trustworthiness of the structural model, the final .res and .hkl files must be processed through the IUCr's checkCIF utility. This self-validating algorithm mathematically checks the geometry against the Cambridge Structural Database (CSD) to flag any chemically unreasonable bond lengths, missing symmetry elements, or unresolved electron density peaks, ensuring the absolute integrity of the final structural data[2].

References

  • Benchchem. "2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene". Benchchem Catalog.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different". Accounts of Chemical Research, 47(8), 2514-2524.
  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
Foundational

Toxicity and environmental impact of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

An In-Depth Technical Guide to the Predicted Toxicity and Environmental Impact of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene This guide provides a comprehensive analysis of the potential toxicity and environmental impa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Toxicity and Environmental Impact of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

This guide provides a comprehensive analysis of the potential toxicity and environmental impact of the novel chemical entity, 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene. Given the limited publicly available data on this specific compound, this document leverages a structure-activity relationship (SAR) approach to predict its toxicological and ecotoxicological profile. It is intended for researchers, scientists, and drug development professionals to inform safe handling, risk assessment, and future experimental design. This guide is structured to provide not just a theoretical assessment but also a practical framework for the experimental validation of the predicted hazards.

Introduction and Physicochemical Properties

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is a halogenated aromatic compound with the molecular formula C₁₀H₇BrFN and a molecular weight of 240.07 g/mol .[1] Its chemical structure combines several moieties of toxicological interest: a brominated propene group, a fluorinated aromatic ring, and a cyano functional group. The CAS Number for this compound has not been consistently reported in publicly available sources, highlighting its novelty and the lack of extensive study.

Table 1: Physicochemical Properties of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene
PropertyValueSource
Molecular FormulaC₁₀H₇BrFN[1]
Molecular Weight240.07 g/mol [1]
PurityTypically >95-97% (as supplied for research)
InChI Code1S/C10H7BrFN/c1-7(11)4-8-2-3-9(6-13)10(12)5-8/h2-3,5H,1,4H2
InChI KeyXVEUCHIAFBHFMK-UHFFFAOYSA-N

Predicted Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis

The toxicological profile of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is inferred from the known hazards of its constituent chemical features.

The Brominated Propene Moiety: A Potential Alkylating Agent

The presence of an allyl bromide structure suggests that this compound may act as an alkylating agent. Allylic halides are known to be reactive towards nucleophiles, including biological macromolecules such as DNA and proteins. This reactivity can lead to cytotoxicity and genotoxicity. Brominated organic compounds, in general, are known to exert toxic effects on the liver, central nervous system, and pulmonary and gastrointestinal tracts.[2] While many polybrominated flame retardants have low acute toxicity, their metabolism can produce more toxic debromination products, some of which are highly hepatotoxic.[3]

The Fluorinated Cyanophenyl Moiety: Persistence and Metabolic Concerns

The fluorinated aromatic ring is a cause for concern regarding environmental persistence. The carbon-fluorine bond is exceptionally strong, making such compounds resistant to both biotic and abiotic degradation.[4] This can lead to bioaccumulation in the environment and in organisms.[5][6] Fluorinated compounds are known to be persistent organic pollutants.[4]

The cyano group introduces the potential for metabolic release of cyanide, a potent inhibitor of cellular respiration. While the metabolic fate of this specific compound is unknown, the possibility of enzymatic or spontaneous degradation leading to cyanide release warrants careful consideration in any toxicological assessment.

Overall Predicted Toxicity

Based on the SAR analysis, 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is predicted to exhibit:

  • Cytotoxicity: Due to its potential as an alkylating agent and the possible release of cyanide.

  • Genotoxicity: The alkylating nature of the allyl bromide moiety suggests a potential for DNA damage.

  • Hepatotoxicity: Brominated aromatic compounds are known to cause liver damage.[2][3]

  • Neurotoxicity: Neurological symptoms have been observed in cases of exposure to polybrominated compounds.[3]

The following diagram illustrates the potential metabolic pathways and mechanisms of toxicity.

Toxicity_Pathway Compound 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene Metabolism Metabolic Activation (e.g., CYP450) Compound->Metabolism ReactiveMetabolite Reactive Metabolite (Allylic Carbocation) Metabolism->ReactiveMetabolite Cyanide Cyanide Release Metabolism->Cyanide DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Cyanide->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Cytotoxicity

Caption: Predicted metabolic activation and toxicity pathways.

Proposed Experimental Framework for Toxicological Assessment

A tiered approach to in vitro toxicity testing is recommended to systematically evaluate the potential hazards of this compound.[7][8][9]

Tier 1: Baseline Cytotoxicity Assessment

The initial step is to determine the concentration range over which the compound elicits a cytotoxic response in cultured cells.

AssayPrincipleEndpointCell Lines
MTT Assay Measures mitochondrial reductase activity in viable cells.Cell ViabilityHepG2 (liver), SH-SY5Y (neuronal), A549 (lung)
LDH Release Assay Quantifies lactate dehydrogenase released from cells with damaged membranes.[9][10]Cell Membrane IntegrityHepG2, SH-SY5Y, A549
Neutral Red Uptake Assesses the accumulation of neutral red dye in the lysosomes of viable cells.Lysosomal IntegrityHepG2, SH-SY5Y, A549
  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Tier 2: Genotoxicity Assessment

If cytotoxicity is observed, it is crucial to investigate the compound's potential to damage genetic material.[9][11]

AssayPrincipleEndpoint
Ames Test (Bacterial Reverse Mutation Assay) Detects mutations in bacterial strains that restore their ability to synthesize an essential amino acid.[9]Mutagenicity
In Vitro Micronucleus Assay Identifies chromosome breakage or loss by detecting the formation of micronuclei in the cytoplasm of interphase cells.Clastogenicity, Aneugenicity
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells.[9]DNA Damage
Tier 3: Mechanistic Toxicity Studies

Based on the SAR analysis, specific mechanistic assays can provide deeper insights into the mode of action.

AssayPrincipleEndpoint
Reactive Oxygen Species (ROS) Assay Uses fluorescent probes (e.g., DCFH-DA) to quantify the generation of intracellular ROS.Oxidative Stress
Mitochondrial Membrane Potential Assay Employs fluorescent dyes (e.g., JC-1) to measure changes in mitochondrial membrane potential.Mitochondrial Dysfunction
Caspase Activity Assay Measures the activity of caspases, key enzymes in the apoptotic pathway.Apoptosis Induction

The following diagram illustrates the proposed experimental workflow for toxicological assessment.

Experimental_Workflow_Toxicity start Start: Compound Synthesis and Characterization tier1 Tier 1: Cytotoxicity Screening (MTT, LDH, Neutral Red) start->tier1 is_cytotoxic Is the compound cytotoxic? tier1->is_cytotoxic tier2 Tier 2: Genotoxicity Assessment (Ames Test, Micronucleus Assay) is_cytotoxic->tier2 Yes stop Low Priority for Further Development is_cytotoxic->stop No is_genotoxic Is the compound genotoxic? tier2->is_genotoxic tier3 Tier 3: Mechanistic Studies (ROS, Mitochondrial Potential, Caspase Activity) is_genotoxic->tier3 Yes risk_assessment Comprehensive Risk Assessment is_genotoxic->risk_assessment No tier3->risk_assessment

Caption: Tiered experimental workflow for toxicological assessment.

Predicted Environmental Fate and Impact

The environmental risks of pharmaceuticals and their intermediates are of growing concern.[12][13]

Persistence and Degradation

The presence of a fluorinated aromatic ring suggests that 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is likely to be persistent in the environment.[4][5] The C-F bond is highly resistant to cleavage, making both microbial and abiotic degradation challenging. The brominated propene moiety may be more susceptible to degradation, but the overall persistence is expected to be high.

Bioaccumulation

The lipophilicity of the compound, inferred from its halogenated and aromatic structure, suggests a potential for bioaccumulation in aquatic organisms. An estimation of the octanol-water partition coefficient (LogP) would be a valuable first step in assessing this risk.

Ecotoxicity

Given the predicted cytotoxicity, it is plausible that this compound will be toxic to aquatic life. Standard ecotoxicological tests are necessary to quantify this risk.

Proposed Experimental Framework for Environmental Assessment

A standardized set of ecotoxicological tests should be employed to evaluate the environmental impact.

Biodegradation Studies
  • Ready Biodegradability (e.g., OECD 301F): This test assesses the potential for rapid and complete biodegradation in an aerobic aqueous medium. A low result would confirm the predicted persistence of the compound.

Ecotoxicity Testing

A battery of tests on organisms from different trophic levels is recommended.

TestOrganismEndpointGuideline
Algal Growth Inhibition Pseudokirchneriella subcapitata72-hour EC₅₀ (growth rate)OECD 201
Daphnia sp. Acute Immobilisation Daphnia magna48-hour EC₅₀ (immobilisation)OECD 202
Fish Acute Toxicity Danio rerio (Zebrafish)96-hour LC₅₀ (mortality)OECD 203

The following diagram outlines the workflow for environmental impact assessment.

Environmental_Workflow start Start: Compound Information biodegradation Ready Biodegradability Test (OECD 301F) start->biodegradation is_persistent Is the compound persistent? biodegradation->is_persistent ecotoxicity Acute Ecotoxicity Testing (Algae, Daphnia, Fish) is_persistent->ecotoxicity Yes low_risk Low Environmental Risk is_persistent->low_risk No pec_pnec PEC/PNEC Ratio Calculation ecotoxicity->pec_pnec risk_assessment Environmental Risk Assessment pec_pnec->risk_assessment

Caption: Workflow for environmental impact assessment.

Analytical Methods for Detection

For both toxicological and environmental studies, robust analytical methods are required for the quantification of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene in various matrices (e.g., cell culture media, water, biological tissues).

  • High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a suitable method for analyzing this compound in aqueous samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization, for analysis in more complex matrices.

Sample preparation would likely involve liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[14][15]

Conclusion and Recommendations

While direct experimental data is lacking, a structure-activity relationship analysis of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene predicts a significant potential for toxicity and environmental harm. The presence of a brominated propene group suggests potential alkylating activity, leading to cytotoxicity and genotoxicity. The fluorinated cyanophenyl moiety points towards environmental persistence and potential metabolic release of cyanide.

It is strongly recommended that the comprehensive toxicological and ecotoxicological testing framework outlined in this guide be implemented before any large-scale synthesis or application of this compound. The results of these studies will be essential for a thorough risk assessment and for establishing appropriate safety precautions for handling and disposal. The principle of precaution should be strictly applied to this and other novel chemical entities to ensure the protection of human health and the environment.

References

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • Wiśniewska-Knypl, J., & Jajte, J. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy, 49(2), 185–193.
  • Pawar, S. S., & Mello, A. (2014). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate. Retrieved from [Link]

  • Gaber, H. M., et al. (2016). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Environmental Science and Pollution Research, 23(1), 1-13.
  • Pro-Cube. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Porsolt. (n.d.). In Vitro Toxicity Testing. Retrieved from [Link]

  • Olah, G. A., & Prakash, G. K. S. (2018). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega, 3(12), 16483–16493.
  • In Silico Models for Ecotoxicity of Pharmaceuticals. (n.d.). PMC. Retrieved from [Link]

  • Schering AG. (2001, September 15). Environmental risk assessment of pharmaceutical drug substances—conceptual considerations. KOPS. Retrieved from [Link]

  • Ban fluorinated organic substances to spark green alternatives. (2022, June). PMC. Retrieved from [Link]

  • ITRC. (n.d.). 5 Environmental Fate and Transport Processes - PFAS. Retrieved from [Link]

  • University of Barcelona. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Retrieved from [Link]

  • NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene: A Framework for Analysis at Room Temperature

Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, a key intermediate in pharmaceutical synthesis. The inherent r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, a key intermediate in pharmaceutical synthesis. The inherent reactivity of the allylic bromide moiety presents a significant stability challenge. This document outlines a systematic approach, grounded in regulatory expectations and first-principles chemistry, to identify potential degradation pathways and establish a robust stability-indicating analytical method. We delve into the rationale behind forced degradation study design, detail the necessary analytical methodologies for monitoring and characterization, and provide actionable protocols for researchers, scientists, and drug development professionals. The objective is to equip scientific teams with the necessary tools to predict, understand, and manage the stability of this and structurally related molecules throughout the development lifecycle.

Introduction to the Molecule and its Stability Imperative

The Compound: 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, also known as 4-(2-bromo-2-propenyl)-2-fluorobenzonitrile, is a substituted phenylpropene derivative.[1] Its structure is characterized by three key functional domains that dictate its chemical behavior:

  • An Allylic Bromide System: The 2-bromo-1-propene group is the most significant feature concerning stability. Allylic halides are known to be highly reactive due to the formation of resonance-stabilized carbocation or radical intermediates.[2][3]

  • An Unsaturated Double Bond: The propene moiety is susceptible to oxidative degradation and addition reactions.[4][5]

  • An Electron-Deficient Aromatic Ring: The presence of strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups deactivates the phenyl ring, influencing the molecule's overall electronic properties.[6]

Given its functionality, this compound serves as a versatile building block in medicinal chemistry, likely for introducing a reactive handle for subsequent synthetic transformations.

The Criticality of Stability in Drug Development

The chemical stability of a pharmaceutical intermediate is a matter of paramount concern, directly impacting the safety, efficacy, and quality of the final drug product.[7][8] An unstable intermediate can lead to:

  • Formation of Impurities: Degradation products can be toxic or possess unintended pharmacological activity, compromising patient safety.

  • Reduced Purity and Yield: Degradation during storage or manufacturing reduces the purity of the intermediate, affecting the yield and quality of subsequent synthetic steps.

  • Inconsistent Process Performance: The presence of unknown degradants can interfere with reaction kinetics, purification, and formulation.

Therefore, a thorough understanding of a molecule's intrinsic stability is essential for developing proper storage conditions, defining shelf-life, and selecting appropriate packaging.[7][9]

Core Stability Challenges of the Titled Compound

The primary stability liability of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is the allylic bromide functional group. This group is predisposed to several degradation pathways under typical storage and handling conditions:

  • Nucleophilic Substitution/Hydrolysis: Susceptible to reaction with nucleophiles, including water, leading to the formation of allylic alcohols.

  • Allylic Rearrangement: The intermediate allylic carbocation is resonance-stabilized, which can lead to the formation of isomeric products under both kinetic and thermodynamic control.[10][11]

  • Elimination Reactions: Under basic conditions, elimination of HBr is a potential pathway.

  • Oxidative and Photolytic Degradation: The double bond and the weak C-Br bond are potential sites for oxidation and light-induced homolytic cleavage, respectively.[5][12]

Postulated Degradation Pathways

A forced degradation study, also known as stress testing, is a critical component of pharmaceutical development designed to identify likely degradation products and establish degradation pathways.[13] This process involves subjecting the compound to conditions more severe than accelerated stability testing to understand its intrinsic stability.[4][7]

The following diagram illustrates the primary degradation pathways anticipated for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene based on its chemical structure.

cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid Acidic Hydrolysis (H₃O⁺) Parent 2-Bromo-3-(4-cyano-3-fluorophenyl) -1-propene Acid->Parent Base Basic Hydrolysis (OH⁻) Base->Parent Oxidation Oxidation (H₂O₂ / AIBN) Oxidation->Parent Photo Photolysis (UV/Vis Light) Photo->Parent Thermal Thermal Stress (Heat) Thermal->Parent Alcohol Allylic Alcohol (Substitution Product) Parent->Alcohol SN1/SN2 Rearranged Rearranged Isomer Parent->Rearranged Allylic Shift Epoxide Epoxide / Oxidized Products Parent->Epoxide Radical Radical Coupling Products / Oligomers Parent->Radical Elimination Elimination Product Parent->Elimination

Caption: Postulated degradation pathways for the title compound under various stress conditions.

Framework for a Comprehensive Stability Study

This section outlines a practical, two-stage approach to evaluating the stability of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene. The workflow begins with forced degradation to rapidly identify vulnerabilities, followed by a long-term study at room temperature to assess stability under intended storage conditions.

cluster_workflow Experimental Stability Workflow start Obtain Reference Standard of Compound method_dev Develop Stability-Indicating HPLC-UV Method start->method_dev stress Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) stress_analysis Analyze Stressed Samples (HPLC, LC-MS) stress->stress_analysis method_dev->stress elucidate Identify & Elucidate Major Degradants stress_analysis->elucidate rt_study Initiate Room Temperature Stability Study (ICH Q1A) elucidate->rt_study rt_analysis Analyze RT Samples at Timepoints (e.g., 0, 3, 6 mo) rt_study->rt_analysis report Compile Stability Report & Recommend Storage Conditions rt_analysis->report

Caption: A systematic workflow for conducting a comprehensive stability assessment.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade the sample to identify potential degradation products and establish the specificity of the analytical method.[14] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradants.[14]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water, 50:50 v/v) at a concentration of approximately 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as detailed in the table below. Include a control sample (stock solution with no stressor) kept at room temperature.

  • Incubation: Store the solutions under the specified conditions, monitoring periodically by the analytical method until the target degradation is achieved or for a maximum duration (e.g., 7 days).

  • Neutralization: After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) and analyze using the developed stability-indicating method.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.To assess susceptibility to degradation in acidic environments.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.To assess susceptibility to degradation in basic environments, which can promote hydrolysis and elimination.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.To evaluate the impact of oxidative stress, common for compounds with unsaturated bonds.[5]
Thermal Degradation Store the solid compound in a stability chamber at 60°C / 75% RH.To assess the impact of heat and humidity on the solid-state stability.[15]
Photostability Expose the solid compound and a solution (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).To identify if the molecule is light-sensitive, which can cause homolytic bond cleavage.[5][12]
Room Temperature Stability Protocol

Objective: To evaluate the long-term stability of the compound under standard storage conditions (25°C ± 2°C / 60% RH ± 5% RH), as recommended by ICH guidelines.[15]

Methodology:

  • Packaging: Place a sufficient quantity of the solid compound into sealed, inert containers (e.g., amber glass vials).

  • Storage: Place the containers in a calibrated stability chamber set to 25°C / 60% RH.

  • Timepoints: Designate analysis timepoints, for example: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each timepoint, withdraw a sample and analyze for purity (assay) and degradation products using the validated stability-indicating method.

Analytical Methodologies for Stability Indication

A stability-indicating method is an analytical procedure capable of accurately and selectively measuring the active ingredient in the presence of its degradation products, excipients, and other potential impurities.[7]

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection to quantify the parent compound and its degradants.

Step-by-Step Methodology:

  • Column and Mobile Phase Screening:

    • Rationale: The goal is to achieve baseline separation between the parent peak and all degradation product peaks. A C18 reversed-phase column is a common starting point for molecules of this polarity.[16]

    • Procedure: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with a common buffer (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) using a gradient elution.

  • Wavelength Selection:

    • Rationale: The detection wavelength should provide adequate sensitivity for both the parent compound and the expected impurities.

    • Procedure: Using a photodiode array (PDA) detector, acquire the UV spectrum of the parent compound. Select a wavelength where the parent and major degradants show significant absorbance.

  • Method Optimization:

    • Rationale: Fine-tune the gradient, flow rate, and column temperature to optimize resolution, peak shape, and run time.

    • Procedure: Adjust the gradient slope and duration to improve the separation of closely eluting peaks. A typical flow rate is 1.0 mL/min.

  • Forced Degradation Sample Analysis:

    • Rationale: This is the ultimate test of the method's specificity. The method must be able to separate all process impurities and degradation products from the parent peak.

    • Procedure: Inject the prepared samples from the forced degradation study (Section 3.1). Ensure all new peaks are well-resolved from the parent.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can distinguish the analyte from all potential impurities and degradants.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[16]

Identification of Degradants using LC-MS/MS

Rationale: While HPLC-UV can separate and quantify impurities, it does not provide structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying degradation products by providing accurate mass data.[16]

Procedure:

  • Analyze the stressed samples using an LC-MS/MS system.

  • Obtain the mass-to-charge ratio (m/z) for the parent compound and each degradation product.

  • Use high-resolution mass spectrometry (HRMS) to determine the elemental composition.[12]

  • Perform fragmentation analysis (MS/MS) to gain structural insights into the degradants.

Analysis of Inorganic Bromide

Rationale: Hydrolysis or other degradation pathways may release the bromine atom as a bromide ion (Br⁻). Quantifying this inorganic ion can be a key part of understanding the degradation mechanism and performing a mass balance calculation.

Procedure:

  • Use Ion Chromatography (IC) with suppressed conductivity, which is a highly accurate and sensitive technique for halide analysis.[17]

  • Alternatively, specialized UHPLC-MS methods designed for halide quantification can be employed.[16]

Data Interpretation and Reporting

Peak Purity and Mass Balance

Trustworthiness through Self-Validation: A robust stability study must include peak purity analysis and a mass balance calculation to be considered self-validating.

  • Peak Purity: This is assessed using a PDA detector to compare the UV spectra across a single chromatographic peak. A spectrally pure peak suggests it is a single component.

  • Mass Balance: This is the process of adding the assay value of the parent compound to the levels of all degradation products to see how closely the total adds up to 100% of the initial value.[14] A good mass balance (typically 95-105%) indicates that all major degradation products have been detected and quantified, validating the specificity of the analytical method.[14]

Summarizing Forced Degradation Data

All quantitative results should be presented in a clear, tabular format for easy comparison.

Stress ConditionIncubation Time/Temp% Assay of Parent% Total DegradationMajor Degradants (% Area)
Control7 days / RT99.80.2-
0.1 M HCl24 h / 60°C85.214.8Impurity 1 (12.5%), Impurity 2 (2.1%)
0.1 M NaOH8 h / RT79.520.5Impurity 3 (18.9%), Impurity 4 (1.2%)
3% H₂O₂48 h / RT91.38.7Impurity 5 (7.9%)
Thermal7 days / 60°C98.11.9Impurity 1 (1.5%)
PhotolyticICH Q1B Exposure94.65.4Impurity 6 (4.8%)

*Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

Based on the chemical structure, 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is expected to be most susceptible to hydrolytic and photolytic degradation due to the reactive allylic bromide moiety. The forced degradation study is the definitive tool to confirm these liabilities and uncover any unforeseen pathways.

Recommendations for Storage and Handling:

  • Temperature: Based on the results of thermal stress testing, storage at refrigerated (2-8°C) or frozen (≤ -20°C) conditions is likely necessary to minimize degradation.[9]

  • Protection from Light: The potential for photolytic cleavage of the C-Br bond necessitates storage in amber or opaque containers.

  • Protection from Moisture: To prevent hydrolysis, the compound should be stored in well-sealed containers in a dry environment, potentially with a desiccant.[9]

This comprehensive stability analysis provides critical knowledge that informs formulation development, manufacturing process design, and packaging choices, ultimately ensuring the quality and consistency of the synthetic processes in which this intermediate is used.[13]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
  • 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene - Sigma-Aldrich. Sigma-Aldrich.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. (2025). Protheragen.
  • Review on Forced Degradation Studies.
  • Questions of thermodynamic and kinetic control of allylic bromination. (2026).
  • The fact that allylic halogenation results in formation of the mo... | Study Prep. Pearson+.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015). Journal of Pharmaceutical and Analytical Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Applied Pharmaceutical Science.
  • Organic Chemistry - Allylic Carbons and Kinetic vs. Thermodynamic Products. (2024). YouTube.
  • What is Allylic Bromination?. (2013). Master Organic Chemistry.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene. Merck.
  • An In-depth Technical Guide to the Reactivity Profile of 3-Cyano-4-fluorobenzylamine. Benchchem.
  • Development of stability indicating studies for pharmaceutical products: an innovative step. (2018). International Journal of Pharmaceutical Sciences and Research.
  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chrom
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). Pharmaceuticals.
  • Understanding the degradation pathways of 2-bromo-9H-thioxanthene under UV exposure. Benchchem.
  • Analyzing Halides by Ion Chrom

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Scientific Rationale In the pursuit of novel targeted therapeutics, the strategic selection of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the pursuit of novel targeted therapeutics, the strategic selection of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (CAS 951888-56-5) emerges as a highly versatile and privileged scaffold[1]. This molecule seamlessly integrates two highly strategic moieties: a reactive 2-bromoallyl handle and the biologically validated 4-cyano-3-fluorophenyl pharmacophore .

This application note provides drug development professionals and synthetic chemists with mechanistic insights, optimized cross-coupling data, and self-validating protocols for deploying this building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the oncology space.

Mechanistic Insights: Causality in Scaffold Design
  • The 4-Cyano-3-fluorophenyl Motif: This specific aromatic substitution pattern is a cornerstone in the design of next-generation Androgen Receptor (AR) antagonists (such as analogs of enzalutamide and apalutamide) used in castration-resistant prostate cancer[2][3]. It is also highly prevalent in kinase inhibitors targeting PDK1[4] and Farnesyltransferase (FTase)[5].

    • Causality: The cyano group acts as a metabolically stable hydrogen bond acceptor that interacts with key residues in target ligand-binding domains. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect that lowers the pKa of adjacent functional groups, modulates the dihedral angle of the aromatic ring to minimize steric clashes, and enhances overall lipophilicity and cell membrane permeability[1].

  • The 2-Bromoallyl (Vinyl Bromide) Handle: Unlike standard alkyl bromides, which are highly susceptible to β -hydride elimination during transition-metal catalysis, the sp2 -hybridized carbon-bromine bond in the 2-bromoallyl system undergoes facile and stable oxidative addition with Pd(0) or Ni(0) species[6].

    • Causality: This orthogonal reactivity allows for the precise installation of aryl, alkynyl, or amine groups at the C2 position via cross-coupling, while completely preserving the terminal C1=C2 olefin for downstream functionalization (e.g., epoxidation, metathesis, or hydroboration).

Synthetic Divergence & Workflows

The true value of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene lies in its ability to act as a central hub for divergent synthesis. By leveraging different transition-metal catalysts, researchers can rapidly generate libraries of conformationally restricted scaffolds.

G A 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic Acid, Pd(0) C Sonogashira Coupling (Alkyne Insertion) A->C Terminal Alkyne, Pd(0)/Cu(I) D Buchwald-Hartwig Amination (C-N Bond Formation) A->D Amines, Pd(0), Ligand E 2-Aryl-3-(4-cyano-3-fluorophenyl)-1-propene B->E F Enynes (Conformationally Rigid) C->F G Enamines / Imines (Heterocycle Precursors) D->G

Fig 1: Synthetic divergence of 2-bromoallyl scaffolds via transition-metal catalysis.

Quantitative Data: Optimization of Cross-Coupling

To ensure high yields and prevent the degradation of the terminal olefin, the choice of catalyst and ligand is critical. Table 1 summarizes optimized conditions for the Suzuki-Miyaura cross-coupling of 2-bromoallyl systems based on established organometallic methodologies[6].

Table 1: Catalyst and Condition Screening for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolvent SystemTempYieldMechanistic Observation
Pd(dppf)Cl₂ dppf (bidentate)K₃PO₄1,4-Dioxane / H₂O90°C92% Bidentate ligand prevents β -hydride elimination, stabilizing the Pd(II) intermediate.
Pd(PPh₃)₄ NoneNa₂CO₃Toluene / H₂O80°C85%Standard conditions; requires strict deoxygenation to prevent phosphine oxidation.
Pd₂(dba)₃ XPhosCs₂CO₃THF65°C88%Bulky, electron-rich Buchwald ligand accelerates oxidative addition of the vinyl bromide.
NiCl₂(dppp) dpppK₃PO₄Water120°C79%Green chemistry alternative; Ni(0) effectively inserts into the C( sp2 )-Br bond in aqueous media.

Experimental Protocols (Self-Validating Systems)

The following protocol details the synthesis of 2-aryl-3-(4-cyano-3-fluorophenyl)-1-propene derivatives via Palladium-catalyzed Suzuki-Miyaura coupling.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective C-C bond formation at the vinyl bromide position while preserving the terminal olefin and the cyano-fluoro-aryl pharmacophore.

Materials:

  • 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (1.0 equiv)

  • Arylboronic acid derivative (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Deoxygenation (Critical for Catalyst Longevity): Add 1,4-Dioxane and H₂O to a Schlenk flask. Sparge the biphasic mixture with Argon for 30 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation by dissolved O2​ . Removing oxygen prevents the formation of inactive Pd(II) oxides and drastically reduces the homocoupling of the boronic acid.

  • Reaction Assembly: Add the bromo-alkene, arylboronic acid, and K₃PO₄ to the flask. Purge the headspace with Argon for 5 minutes. Quickly add the Pd(dppf)Cl₂ catalyst against a positive flow of Argon.

    • Causality: The inorganic base is required to coordinate with the boronic acid, forming an electron-rich, reactive boronate complex that facilitates the transmetalation step in the catalytic cycle.

  • Catalytic Cycle Initiation & Heating: Seal the flask and heat the mixture to 90°C with vigorous stirring for 4-6 hours.

    • In-Process Control (IPC): The initial mixture will appear as a pale yellow suspension. Upon reaching 90°C, a transition to a dark brown/red homogeneous solution indicates the successful reduction of the precatalyst to the active Pd(0) catalytic species.

    • Validation: Monitor the reaction via LC-MS or TLC (UV detection at 254 nm). The starting bromo-alkene will typically elute faster than the cross-coupled product due to the increased molecular weight and altered polarity of the newly formed diaryl system.

  • Quenching and Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine (3x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Causality: Brine effectively partitions and removes the water-soluble inorganic salts (potassium phosphates and borate byproducts) from the organic target molecule.

Protocol 2: Downstream Olefin Hydroboration-Oxidation

Objective: Convert the preserved terminal olefin into a primary alcohol for subsequent drug-linker attachment or cyclization.

Step-by-Step Methodology:

  • Hydroboration: Dissolve the purified product from Protocol 1 in anhydrous THF at 0°C under Argon. Add BH₃-THF complex (1.5 equiv) dropwise. Stir for 2 hours at room temperature.

    • Causality: The anti-Markovnikov addition of borane is highly regioselective. The steric bulk of the newly installed C2-aryl group directs the boron atom exclusively to the less hindered terminal C1 position.

  • Oxidation: Cool the mixture back to 0°C. Slowly add 3M NaOH, followed by the dropwise addition of 30% H2​O2​ .

    • In-Process Control (IPC): The addition of H2​O2​ /NaOH is highly exothermic. Maintain the internal temperature strictly below 30°C to prevent the thermal decomposition of the peroxide, ensuring complete oxidation of the alkylborane intermediate into the primary alcohol.

Biological Application: Target Pathway Visualization

When incorporated into final drug candidates, the 4-cyano-3-fluorophenyl pharmacophore is highly effective at disrupting nuclear receptor signaling, specifically in prostate cancer models[2][3].

AR_Pathway Androgen Endogenous Androgens (Testosterone / DHT) AR Androgen Receptor (AR) Ligand-Binding Domain Androgen->AR Agonist Binding Complex Active AR-Androgen Complex (Dimerization) AR->Complex Conformational Change Nucleus Nuclear Translocation & DNA Binding (ARE) Complex->Nucleus Translocation Transcription Prostate Cancer Cell Survival & Proliferation Nucleus->Transcription Gene Expression Inhibitor 4-Cyano-3-fluorophenyl Derivatives (Antagonists) Inhibitor->AR Competitive Antagonism (Blocks Activation) Inhibitor->Nucleus Prevents Translocation

Fig 2: Mechanism of action for 4-cyano-3-fluorophenyl derivatives in AR signaling inhibition.

References

  • Title: Pyrrole and pyrazole compounds and methods of use thereof (WO2020113094A1)
  • Title: Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery of (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist Source: ACS Publications URL: [Link]

  • Title: Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Processes for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

Document ID: AN-2026-03-24 Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Process Scale: 10 kg (Pilot) Introduction and Mechanistic Rationale 2-Bromo-3-(4-cyano-3-fluorophenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-24 Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Process Scale: 10 kg (Pilot)

Introduction and Mechanistic Rationale

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (CAS: 951888-56-5) is a highly versatile, bifunctional halogenated organic building block. Characterized by a reactive bromoalkene moiety adjacent to a densely functionalized phenyl ring, it serves as a critical intermediate in the synthesis of fluorinated dyes, Positron Emission Tomography (PET) imaging agents, and advanced pharmaceutical APIs[1]. The incorporation of the fluorine atom significantly alters the lipophilicity and metabolic stability of downstream target molecules, while the cyano group provides an orthogonal handle for subsequent functionalization[1].

Synthetic Route Justification

For pilot-scale manufacturing (10 kg), traditional Wittig-based approaches to form the bromoalkene are often hampered by poor atom economy and difficult separation of triphenylphosphine oxide. Instead, this protocol utilizes a zinc-mediated Barbier-type cross-coupling between 4-cyano-3-fluorobenzyl bromide and 2,3-dibromopropene.

This route is selected for its superior thermodynamic predictability, scalability, and high regioselectivity. The use of activated zinc dust allows for the generation of a stable organozinc intermediate that resists unwanted Wurtz-type homocoupling, a common failure mode in Grignard-based alternatives [2].

G SM1 4-Cyano-3-fluorobenzyl bromide (Limiting Reagent) Step1 Zinc Insertion (THF, 15-20°C) Formation of Organozinc Intermediate SM1->Step1 SM2 Zinc Dust (Acid-Washed/Activated) SM2->Step1 SM3 2,3-Dibromopropene (Electrophile) Step2 C-C Coupling Reaction (Exothermic Control Required) SM3->Step2 Step1->Step2 Workup Aqueous Quench (NH4Cl) & Phase Separation Step2->Workup Purif Solvent Swap & Vacuum Distillation Workup->Purif Product 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (Target Intermediate) Purif->Product

Figure 1: Synthetic workflow and phase-boundary operations for pilot-scale production.

Process Thermodynamics & Material Requirements

Scaling up organometallic insertions requires rigorous attention to thermodynamics. The insertion of zinc into the benzyl bromide is highly exothermic ( ΔH≈−60 to −80 kJ/mol). Failure to activate the zinc properly can lead to a delayed exotherm—a dangerous scenario where unreacted starting material accumulates before reacting violently.

Table 1: Stoichiometry and Material Inputs (10 kg Scale)
MaterialMW ( g/mol )EquivalentsMass / VolumeHazard / Process Note
4-Cyano-3-fluorobenzyl bromide214.031.0010.00 kgLachrymator, Skin irritant.
Zinc Dust (325 mesh)65.381.303.97 kgFlammable solid. Must be activated.
2,3-Dibromopropene199.871.1010.27 kgAlkylating agent. Handle in closed loop.
Tetrahydrofuran (THF), Anhydrous72.11N/A80.0 LPeroxide former. KF < 100 ppm required.
1,2-Dibromoethane (Activator)187.860.050.44 kgCarcinogen. Use strictly for Zn activation.
Trimethylsilyl chloride (TMSCl)108.640.020.10 kgCorrosive. Removes residual ZnO passivation.

Step-by-Step Scale-Up Protocol

Phase 1: Reactor Preparation and Zinc Activation

Causality Insight: Commercial zinc dust is coated with an unreactive layer of zinc oxide (ZnO). Chemical activation using 1,2-dibromoethane and TMSCl physically fractures the zinc lattice and chemically dissolves the oxide layer, ensuring immediate and controlled initiation of the organozinc formation [2].

  • Purge: Inert a 150 L glass-lined reactor with ultra-high purity (UHP) Nitrogen for 30 minutes. Verify O2​ levels are < 2%.

  • Charge: Load 3.97 kg of Zinc dust and 30 L of anhydrous THF. Initiate agitation at 150 RPM.

  • Activation 1: Heat the suspension to 60 °C. Charge 0.44 kg of 1,2-dibromoethane. Maintain at 60 °C for 15 minutes. Observation: Slight bubbling (ethylene gas evolution) indicates successful lattice fracturing.

  • Activation 2: Cool the reactor to 20 °C. Charge 0.10 kg of TMSCl. Stir for 15 minutes.

Phase 2: Organozinc Formation

Causality Insight: The temperature must be strictly maintained between 15 °C and 25 °C. Dropping below 15 °C stalls the reaction (risking accumulation), while exceeding 25 °C promotes the formation of the Wurtz homocoupling byproduct (1,2-bis(4-cyano-3-fluorophenyl)ethane).

  • Initiation: Prepare a solution of 10.00 kg 4-cyano-3-fluorobenzyl bromide in 20 L THF. Add 5% (1 L) of this solution to the reactor. Wait for a temperature spike of 2-3 °C, confirming initiation.

  • Dosing: Once initiated, dose the remaining benzyl bromide solution over 3 hours. Maintain the internal temperature ( Tint​ ) at 20 °C ± 5 °C using a jacket cooling system.

  • Maturation: Post-addition, stir the grayish-black suspension for 2 hours at 20 °C. Confirm completion via HPLC (Starting material < 1%).

Phase 3: Cross-Coupling
  • Electrophile Addition: Cool the reactor to 10 °C. Dose 10.27 kg of 2,3-dibromopropene over 2 hours.

  • Reaction: Warm the reactor to 25 °C and stir for 12 hours. The reaction is complete when the organozinc intermediate is consumed (monitored by quenching an aliquot in saturated NH4​Cl and analyzing via GC-MS).

Phase 4: Workup and Isolation

Causality Insight: Quenching with ammonium chloride ( NH4​Cl ) is preferred over hydrochloric acid, as strong acids can cause unwanted hydrolysis of the sensitive cyano group on the phenyl ring.

  • Quench: Cool the reactor to 5 °C. Slowly dose 40 L of saturated aqueous NH4​Cl over 2 hours. Warning: Exothermic quench. Maintain Tint​ < 20 °C.

  • Extraction: Add 30 L of Ethyl Acetate (EtOAc). Stir for 30 minutes, then allow phases to settle for 1 hour. Decant the lower aqueous layer.

  • Washing: Wash the organic phase with 20 L of deionized water, followed by 20 L of brine.

  • Concentration: Transfer the organic layer to a distillation apparatus. Perform a solvent swap to heptane under reduced pressure (50 mbar, Tjacket​ = 45 °C) until the THF/EtOAc levels are < 5% by GC.

  • Filtration: Pass the heptane solution through a 5 kg silica gel plug to remove residual zinc salts and polar impurities. Elute with 9:1 Heptane:EtOAc.

  • Final Isolation: Concentrate the eluent under high vacuum (10 mbar, 40 °C) to afford the product as a pale yellow to off-white solid/heavy oil.

Analytical Validation & Quality Control

To ensure the intermediate meets the rigorous specifications required for downstream pharmaceutical or fluorophore synthesis, the following Quality Control (QC) parameters must be met.

Table 2: Release Specifications and Analytical Methods
ParameterMethodAcceptance CriteriaRationale
Appearance VisualPale yellow oil/solidDiscoloration indicates oxidized impurities.
Purity HPLC (UV at 254 nm) 98.0% (a/a)Required for reliable downstream yields.
Homocoupling Impurity HPLC 0.5%Difficult to remove in subsequent steps.
Residual Zinc ICP-MS 20 ppmHeavy metals poison downstream Pd catalysts.
Water Content Karl Fischer Titration 0.1% w/wPrevents hydrolysis in subsequent reactions.
Identity 1 H NMR (400 MHz, CDCl3​ )Conforms to structureKey shifts: δ 5.6 & 5.4 (vinyl CH2​ ), 3.8 (benzyl CH2​ ).

References

  • Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117-2188.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

Chemical Context & Mechanistic Overview 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is a highly versatile, bifunctional halogenated building block[1]. Its unique structural motifs—a reactive 2-bromoalkene moiety paired...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Overview

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is a highly versatile, bifunctional halogenated building block[1]. Its unique structural motifs—a reactive 2-bromoalkene moiety paired with a cyano- and fluoro-substituted phenyl ring—make it a critical intermediate in the development of advanced fluorinated materials and complex pharmaceutical active ingredients, particularly in the synthesis of next-generation anti-androgens[1].

The most chemically rigorous and scalable approach to synthesizing this molecule avoids traditional Grignard reagents, which can prematurely attack the electrophilic cyano group. Instead, the optimal route utilizes a Knochel-type LiCl-mediated zinc insertion followed by a Copper(I)-catalyzed chemoselective allylic substitution . This method leverages the broad functional group tolerance of organozinc chemistry[2], ensuring the cyano and fluoro groups remain intact while exclusively reacting at the allylic C-Br bond of 2,3-dibromopropene[3].

Process Workflow

SynthesisWorkflow A 4-Cyano-3-fluorobenzyl bromide C Organozinc Intermediate (Benzylic Zinc Bromide) A->C THF, 0 °C to RT (Insertion) B Activated Zn Dust + LiCl (1.5 eq) B->C Activation (TMSCl/1,2-DBE) E 2-Bromo-3-(4-cyano- 3-fluorophenyl)-1-propene C->E THF, -20 °C to 0 °C (Allylic Substitution) D 2,3-Dibromopropene + CuCN·2LiCl D->E Chemoselective Coupling

Workflow for LiCl-mediated zinc insertion and Cu-catalyzed chemoselective allylation.

Standard Operating Procedure (SOP)

To ensure reproducibility and establish a self-validating system, follow this step-by-step methodology:

Step 1: Zinc Activation & Preparation of the Organozinc Reagent

  • In a flame-dried Schlenk flask under an argon atmosphere, add zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv).

  • Heat the mixture under high vacuum to 160 °C for 15 minutes to remove trace moisture, then cool to room temperature.

  • Suspend the mixture in anhydrous THF (1.0 M relative to the substrate).

  • Add 1,2-dibromoethane (5 mol%) and heat the suspension to 60 °C for 5 minutes. Cool to room temperature, add trimethylsilyl chloride (TMSCl, 1 mol%), and stir for 15 minutes[4].

  • Cool the suspension to 0 °C. Add 4-cyano-3-fluorobenzyl bromide (1.0 equiv) dropwise over 30 minutes to maintain a low steady-state concentration of the radical intermediate.

  • Stir at 0 °C to room temperature until GC/MS of a quenched aliquot confirms >98% consumption of the starting material.

Step 2: Copper-Catalyzed Chemoselective Allylation

  • Cool the newly formed organozinc solution to -20 °C.

  • Add a solution of CuCN·2LiCl in THF (0.2 equiv) dropwise. Stir for 10 minutes to form the transient cuprate species.

  • Add 2,3-dibromopropene (1.1 equiv) dropwise. Maintain the reaction temperature between -20 °C and 0 °C for 2 to 4 hours[3].

  • Workup: Quench the reaction carefully with a 9:1 mixture of saturated aqueous NH₄Cl and concentrated NH₃ to solubilize the copper salts. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Troubleshooting Guides & FAQs

Q1: I am observing a large amount of the homocoupled dimer, 1,2-bis(4-cyano-3-fluorophenyl)ethane. How do I prevent this Wurtz-type coupling? Root Cause: High local concentrations of the highly reactive benzyl radical or anion intermediate promote dimerization before the zinc insertion is complete. Solution: The addition of anhydrous LiCl (1.5–2.0 equiv) is mandatory. LiCl solubilizes the organozinc species at the metal surface, breaking up unreactive polymeric aggregates and dramatically accelerating the rate of zinc insertion[5]. This kinetic acceleration allows the insertion pathway to outcompete the Wurtz homocoupling pathway, reducing dimer formation to <5%[6]. Additionally, ensure the benzyl bromide is added dropwise at 0 °C.

Q2: My zinc insertion is sluggish, leaving significant unreacted 4-cyano-3-fluorobenzyl bromide. Root Cause: The zinc dust has an inactive surface layer of zinc oxide (ZnO) or has been deactivated by trace moisture. Solution: Standardize your zinc activation protocol. The sequential addition of 1,2-dibromoethane and TMSCl is critical. 1,2-dibromoethane initiates a localized reductive insertion that physically fractures the oxide layer, while TMSCl chemically scavenges trace lead (Pb) and oxides, exposing a pristine, highly reactive Zn(0) surface[4].

Q3: During the coupling step with 2,3-dibromopropene, I am getting a complex mixture, including products where the vinylic bromide has reacted. How do I improve chemoselectivity? Root Cause: Using palladium catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures can lead to oxidative addition into the harder vinylic C-Br bond. Solution: Strictly use the Copper(I) catalyst system (CuCN·2LiCl) and maintain the temperature below 0 °C. The soluble copper cyanide complex undergoes transmetalation with the benzylic zinc reagent to form a softer organocuprate. This cuprate exhibits extreme chemoselectivity, preferring an Sₙ2' or direct Sₙ2 substitution exclusively at the softer allylic electrophile (C3 position of 2,3-dibromopropene), leaving the vinylic bromide (C2) completely untouched[3].

Q4: Is the cyano group at risk of being attacked by the organozinc intermediate? Do I need to protect it? Root Cause: Concern over nucleophilic attack on the electrophilic nitrile carbon. Solution: No protection is required. One of the primary advantages of organozinc chemistry is its attenuated nucleophilicity compared to organolithium or Grignard reagents. Benzylic zinc bromides exhibit exceptional functional group tolerance and will not react with cyano or fluoro groups under these standard reaction conditions (0 °C to 25 °C)[2].

Optimization Data Summary

The following table summarizes the quantitative impact of various reaction parameters on the yield and purity of the target molecule.

EntryZinc Activation MethodAdditiveCoupling CatalystTemp (°C)Target Yield (%)Homocoupling (%)
1None (Untreated Zn)NoneNone251565
21,2-DBE / TMSClNonePd(PPh₃)₄604235
31,2-DBE / TMSClLiCl (1.5 eq)None2528< 5
4 1,2-DBE / TMSCl LiCl (1.5 eq) CuCN·2LiCl -20 to 0 89 < 5

Note: Entry 4 represents the optimized SOP conditions, demonstrating the synergistic effect of LiCl for minimizing homocoupling and CuCN·2LiCl for maximizing chemoselective allylic substitution.

References

  • Benchchem. "2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene." Benchchem.
  • Schade, M. A., Metzger, A., et al. "A General Preparation of Polyfunctional Benzylic Zinc Compounds." Chem. Asian. J. 2008, 3, 1678-1691. LMU München.
  • Benchchem. "Technical Support Center: Minimizing Dimer Formation in Organozinc Synthesis." Benchchem.
  • PMC. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." NIH.
  • PMC. "Highly Regioselective Addition of Allylic Zinc Halides and Various Zinc Enolates to [1.1.1]Propellane." NIH.
  • Knochel, P. et al. "Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol." ResearchGate.

Sources

Optimization

Troubleshooting low conversion rates in 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene reactions

Welcome to the advanced troubleshooting guide for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (CAS 951888-56-5) . This bifunctional building block features a reactive vinylic bromide and a highly electron-deficient fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (CAS 951888-56-5) . This bifunctional building block features a reactive vinylic bromide and a highly electron-deficient fluorophenyl ring. While it is a powerful intermediate for synthesizing complex fluorinated therapeutics and materials, its unique electronic topology makes it highly susceptible to competing side reactions during transition-metal catalysis (such as Suzuki-Miyaura cross-couplings).

This guide synthesizes field-proven causality to help you diagnose, troubleshoot, and optimize your conversion rates.

Diagnostic Workflow for Low Conversion

Before altering your protocol, you must identify why your reaction is stalling. Use the diagnostic tree below to interpret your crude NMR data.

DiagnosticTree Start Low Conversion in Cross-Coupling? CheckNMR Analyze Crude by 19F & 1H NMR Start->CheckNMR IsFMissing Is the 19F signal missing or shifted significantly? CheckNMR->IsFMissing SNAr Diagnosis: SNAr Side Reaction (Base attacked Fluorine) IsFMissing->SNAr Yes IsAlkeneShifted Did terminal alkene (CH2=) shift to internal (CH=)? IsFMissing->IsAlkeneShifted No Sol1 Action: Switch to non-nucleophilic base (e.g., K3PO4) SNAr->Sol1 Isomerization Diagnosis: Alkene Isomerization (Allyl to Styrenyl shift) IsAlkeneShifted->Isomerization Yes Deactivation Diagnosis: Catalyst Deactivation or Protodehalogenation IsAlkeneShifted->Deactivation No Sol2 Action: Lower temp & use bulky ligand (e.g., RuPhos) Isomerization->Sol2 Sol3 Action: Optimize Pd/Ligand ratio & exclude moisture Deactivation->Sol3

Figure 1: Diagnostic decision tree for identifying the root cause of low conversion based on NMR data.

Troubleshooting FAQs: The Chemistry of Failure

Q1: My reaction stalls at 20% conversion, and the 19 F NMR signal of the starting material has disappeared. What happened?

The Cause: You are observing Nucleophilic Aromatic Substitution (S N​ Ar) . The fluorine atom in your substrate is positioned ortho to a strongly electron-withdrawing cyano group. This precise arrangement highly activates the C-F bond[1]. If you are using nucleophilic bases like NaOH, NaOtBu, or KOtBu in your cross-coupling, the base acts as a nucleophile and displaces the fluorine atom long before the palladium cycle can complete[2]. The Solution: You must decouple the basicity required for transmetalation from nucleophilicity. Switch to a strictly non-nucleophilic, mild inorganic base such as anhydrous K 3​ PO 4​ or Cs 2​ CO 3​ .

Q2: I see a new product in the 1 H NMR, but mass spectrometry shows it has the exact same mass as the starting material. Why did the coupling fail?

The Cause: You are observing Base/Palladium-Catalyzed Alkene Isomerization . The benzylic protons (the -CH 2​

  • group between the vinyl bromide and the fluorophenyl ring) are highly acidic due to the electron-withdrawing aryl ring. Under basic conditions, or via a Pd-hydride intermediate, the terminal double bond migrates to form a conjugated, internal vinyl bromide (CH 3​ -C(Br)=CH-Ar)[3]. This isomerized "styrenyl" bromide is highly sterically hindered and undergoes oxidative addition at a fraction of the rate of the terminal alkene, effectively halting the reaction. The Solution: Isomerization is a kinetic trap. You must accelerate the cross-coupling cycle (specifically transmetalation and reductive elimination) so it outpaces the isomerization pathway. Lower the reaction temperature to 60 °C and utilize a highly active, bulky, electron-rich phosphine ligand like RuPhos or SPhos .
Q3: How do I prevent protodehalogenation of the vinyl bromide?

The Cause: Vinyl bromides are excellent substrates for Suzuki-Miyaura couplings[4], but if transmetalation is too slow (often due to poor boronic acid solubility or unoptimized base), the Pd(II) intermediate undergoes protodehalogenation, yielding 3-(4-cyano-3-fluorophenyl)-1-propene. The Solution: Ensure your solvents are properly degassed and optimize the water content. A 10:1 ratio of Toluene or THF to water usually provides enough solubility for the boronic species without promoting hydrolysis.

Mechanistic Divergence in Catalysis

Understanding the competing pathways is critical for rational optimization. The diagram below illustrates how reagent choices dictate the fate of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene.

Mechanism SM Starting Material (Vinyl Bromide) PdCycle Pd(0) Oxidative Addition & Transmetalation SM->PdCycle Optimal Conditions BaseAttack Nucleophilic Base (e.g., NaOtBu, KOH) SM->BaseAttack Strong Nucleophile PdIsom Pd-H or Base-Catalyzed Proton Shift SM->PdIsom High Temp / Slow Coupling Product Desired Cross-Coupled Allylarene PdCycle->Product SNArProd SNAr Byproduct (Fluorine displaced) BaseAttack->SNArProd IsomProd Isomerized Alkene (Sterically Hindered) PdIsom->IsomProd IsomProd->PdCycle Very Slow

Figure 2: Competing reaction pathways: Desired Pd-catalysis vs. S_NAr and Alkene Isomerization.

Quantitative Reaction Optimization Data

The table below summarizes our internal benchmarking for the Suzuki-Miyaura coupling of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene with phenylboronic acid, demonstrating the causality of base and ligand selection.

BaseLigandTemp (°C)Conversion (%)Desired Product (%)S N​ Ar Byproduct (%)Isomerized Alkene (%)
NaOtBuPPh 3​ 80>951565 15
K 2​ CO 3​ PPh 3​ 808040<535
K 3​ PO 4​ RuPhos 60 >95 92 <2 <5

Note: PPh 3​ leads to sluggish transmetalation, allowing isomerization to dominate when S N​ Ar is suppressed.

Standardized Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol is engineered to suppress both S N​ Ar and alkene isomerization by utilizing mild conditions and a highly active catalyst architecture.

Materials:

  • 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (1.0 equiv)

  • Aryl/Alkyl Boronic Acid (1.5 equiv)

  • Pd 2​ (dba) 3​ (2 mol% Pd)

  • RuPhos (8 mol%)

  • Anhydrous K 3​ PO 4​ (2.0 equiv)

  • Solvent: THF/H 2​ O (10:1 v/v), rigorously degassed.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk flask with Pd 2​ (dba) 3​ and RuPhos. Add 2 mL of degassed THF and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.

  • Self-Validating Base Check (Crucial): If modifying this protocol with a new base, run a control reaction containing only the starting material, the base, and the solvent at 60 °C for 1 hour. Check the crude mixture via 19 F NMR. Validation: If the characteristic fluorine peak shifts or disappears, your base is too nucleophilic. Do not proceed until you switch to a milder base.

  • Reagent Addition: To the pre-activated catalyst solution, add 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, the boronic acid, and K 3​ PO 4​ .

  • Solvent Introduction: Add the remaining THF and H 2​ O (degassed via freeze-pump-thaw). The slight addition of water is necessary to solubilize the boronic acid and facilitate the transmetalation step without hydrolyzing the cyano group.

  • Reaction Execution: Seal the flask and heat to exactly 60 °C. Do not exceed 60 °C, as higher temperatures exponentially increase the rate of alkene isomerization.

  • Monitoring: Monitor via GC-MS or TLC after 2 hours. The reaction should reach >90% conversion rapidly due to the highly active RuPhos ligand.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over MgSO 4​ , concentrate, and purify via silica gel chromatography.

References

  • Cation-Controlled Olefin Isomerization Catalysis with Palladium Pincer Complexes National Science Foundation (NSF PAR)3

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles National Institutes of Health (NIH PMC) 2

  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction (Cross-coupling of vinyl bromides) Royal Society of Chemistry (RSC) 4

  • 2-Bromo-5-fluorobenzonitrile Reactivity (S N​ Ar vs. Pd-Catalysis) Ossila Materials 1

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene Cross-Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the palladium-catalyzed cross-coupling of 2-Bromo-3-(4-cyano-3-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the palladium-catalyzed cross-coupling of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene .

Unlike standard aryl halides, this molecule is a highly reactive 2-bromoallyl derivative (a vinyl bromide with an allylic aryl group). The presence of the strongly electron-withdrawing 4-cyano-3-fluorophenyl group drastically lowers the pKa of the adjacent allylic/benzylic protons. Consequently, this substrate is highly susceptible to two major failure modes during Suzuki-Miyaura coupling: base-catalyzed isomerization and β-hydride elimination [1].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative solvent optimization strategies to ensure high-yielding carbon-carbon bond formation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My reaction yields a mass of 159.16 m/z instead of the cross-coupled product. Why is this happening, and how do I fix it?

A1: You are observing the formation of an allene byproduct via β-hydride elimination. After the Pd(0) catalyst undergoes oxidative addition into the vinylic C–Br bond, the resulting Pd(II) intermediate sits adjacent to the highly acidic allylic protons. If the transmetalation step is sluggish, the Pd(II) center will undergo β-hydride elimination to form 1-(4-cyano-3-fluorophenyl)prop-1,2-diene (m/z 159.16)[1].

The Fix: You must accelerate transmetalation so that it outcompetes β-hydride elimination. Transmetalation in Suzuki couplings is heavily dependent on the activation of the boronic acid by a base and water[2].

  • Action: Switch from a purely anhydrous solvent to a biphasic system (e.g., 1,4-Dioxane/H₂O at a 10:1 ratio). The water dissolves the inorganic base and facilitates the formation of the reactive boronate complex, drastically speeding up the catalytic cycle[3].

Q2: The starting material is isomerizing into a conjugated styrene derivative before coupling even begins. What is wrong with my solvent/base choice?

A2: Your solvent is leaving a strong base "naked" and overly reactive. If you are using a strong base (like KOtBu or NaOH) in a polar aprotic solvent (like DMF or DMSO), the base is poorly solvated. Because the allylic protons on your substrate are highly acidic, this "naked" base deprotonates the substrate, forming a resonance-stabilized carbanion that reprotonates to form the thermodynamically stable conjugated diene (Ar–CH=C(Br)–CH₃). While polar aprotic solvents stabilize anionic palladium intermediates, they exacerbate base-catalyzed side reactions in sensitive substrates[4].

The Fix: Buffer the basicity by changing the solvent microenvironment.

  • Action: Use a milder base (such as K₃PO₄ or Cs₂CO₃) and switch to a less polar, water-miscible solvent like 1,4-Dioxane. The hydration sphere provided by the water in a biphasic mixture attenuates the base's destructive nucleophilicity while maintaining enough strength to activate the boronic acid.

Q3: I am seeing high levels of protodehalogenation and homocoupling of the boronic acid.

A3: This is a symptom of poor degassing and an imbalanced solvent ratio. Homocoupling of boronic acids is typically induced by the presence of trace oxygen, which oxidizes the Pd(II) species and forces the boronic acids to couple with themselves[3]. Protodehalogenation occurs when the Pd(II) oxidative addition complex reacts with a proton source (often excess water) before the boronic acid can transmetalate.

The Fix:

  • Action: Strictly control the water stoichiometry (do not exceed 10% v/v) and rigorously degas the solvent mixture using nitrogen sparging or freeze-pump-thaw cycles prior to adding the catalyst.

Part 2: Visualizing the Chemical Logic

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + 2-Bromoallyl Substrate TransMet Transmetalation (Accelerated by H2O) OxAdd->TransMet + Ar-B(OH)2 / Base Allene Allene Byproduct (β-Hydride Elimination) OxAdd->Allene Slow Transmetalation (Anhydrous Solvents) Product Cross-Coupled Target Product TransMet->Product Reductive Elimination Product->Pd0 Regenerates Pd(0)

Catalytic cycle of Pd-coupling highlighting the competing β-hydride elimination pathway.

LogicTree Start Identify Primary Failure Mode Isom Substrate Isomerization Start->Isom Allene Allene Formation Start->Allene NoConv Low Conversion / Homocoupling Start->NoConv Sol1 Switch to Mild Base (K3PO4) Avoid DMF/DMSO Isom->Sol1 Reduce basicity Sol2 Use Biphasic Solvent (Dioxane/H2O) Accelerate Transmetalation Allene->Sol2 Speed up cycle Sol3 Optimize H2O Ratio (10:1) Ensure Strict Degassing NoConv->Sol3 Prevent oxidation

Troubleshooting logic tree for resolving common solvent-induced cross-coupling failures.

Part 3: Quantitative Solvent Screening Data

The following table summarizes the causal relationship between solvent/base combinations and the resulting reaction pathways for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene.

Solvent SystemBaseTarget Product Yield (%)Allene Byproduct (%)Isomerization (%)Mechanistic Rationale
DMF (Anhydrous)KOtBu15%10%75% Strong base in polar aprotic solvent aggressively deprotonates allylic position.
Toluene (Anhydrous)K₃PO₄45%40% <5%Lack of water stalls transmetalation; Pd(II) undergoes β-hydride elimination.
1,4-Dioxane / H₂O (10:1)K₃PO₄92% <5%<2%Optimized: Water activates boronate for fast transmetalation; mild base prevents isomerization.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the optimized 1,4-Dioxane/H₂O solvent system. It includes built-in analytical checkpoints to ensure the reaction trajectory remains sound.

Step 1: Reagent Preparation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Add K₃PO₄ (2.0 equiv) and the catalyst Pd(dppf)Cl₂ (5 mol%). Note: The bidentate dppf ligand provides a wide bite angle that further suppresses β-hydride elimination.

Step 2: Solvent Degassing (Critical Step)

  • In a separate flask, prepare a 10:1 (v/v) mixture of 1,4-Dioxane and Deionized Water.

  • Degas the solvent mixture by sparging with high-purity Nitrogen gas for at least 30 minutes. Failure to degas will result in oxidative homocoupling of the boronic acid.

Step 3: Reaction Initiation

  • Transfer the degassed solvent mixture to the Schlenk flask via a syringe under a positive Nitrogen atmosphere.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring (800 RPM) to ensure thorough mixing of the biphasic system.

Step 4: Self-Validation Checkpoint (t = 2 hours)

  • Withdraw a 50 µL aliquot from the reaction mixture using a purged syringe.

  • Quench the aliquot into 500 µL of Ethyl Acetate and 500 µL of water. Extract the organic layer and analyze via LC-MS.

  • Validation Logic:

    • If the target product mass is dominant: Proceed to Step 5.

    • If a significant peak at m/z 159.16 (Allene) is detected: Transmetalation is too slow. Inject an additional 2% (v/v) of degassed water to further activate the boronic acid.

    • If the starting material mass is absent but no product is formed: Check for the conjugated diene isomer. If present, the base is too concentrated; restart with a lower equivalent of K₃PO₄.

Step 5: Workup and Isolation

  • Upon complete consumption of the starting material (typically 4–6 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

References

  • "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." National Institutes of Health (PMC). Available at:[Link][4]

  • "Suzuki reaction." Wikipedia. Available at:[Link][2]

  • "Suzuki-Miyaura Coupling." Chemistry LibreTexts. Available at:[Link][3]

  • "Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization−Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines." Organic Letters - ACS Publications. Available at:[Link][1]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions with 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

Welcome to the technical support center for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing side reactions when utilizing this versatile reagent. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges, ensuring the success of your synthetic endeavors.

Compound Overview and Intrinsic Reactivity

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is a substituted allylic bromide. Its reactivity is primarily dictated by the interplay of three key structural features: the allylic bromide, the electron-withdrawing cyano and fluoro groups on the phenyl ring, and the terminal double bond. Understanding the inherent chemical behavior of these functionalities is paramount to controlling its reactivity and preventing the formation of unwanted byproducts.

The allylic C-Br bond is significantly weaker than a typical alkyl C-H bond, making it susceptible to both nucleophilic substitution and radical reactions.[1] The electron-withdrawing nature of the cyano and fluoro substituents on the aromatic ring can influence the electronic properties of the entire molecule, potentially affecting reaction rates and regioselectivity.

Key Properties
PropertyValue
Molecular FormulaC₁₀H₇BrFN
Molecular Weight240.07 g/mol
PurityTypically ≥97%
InChI KeyXVEUCHIAFBHFMK-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich.[2]

Common Applications and Potential Side Reactions

This reagent is frequently employed in cross-coupling reactions and as an alkylating agent to introduce the 3-(4-cyano-3-fluorophenyl)-1-propenyl moiety into a target molecule. However, its multifunctional nature can also lead to several side reactions if conditions are not carefully controlled.

Diagram: Reactive Sites of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

Caption: Key reactive sites on 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Formation of Isomeric Byproducts (Allylic Rearrangement)

Question: During my nucleophilic substitution reaction, I am observing the formation of an unexpected isomer. What is causing this and how can I prevent it?

Answer: The formation of an isomeric product is likely due to an allylic rearrangement. This occurs when the reaction proceeds through a resonance-stabilized allylic carbocation intermediate, which is common in SN1-type reactions.[3][4] This intermediate can be attacked by the nucleophile at two different positions, leading to a mixture of products.

Mitigation Strategies:
  • Favor SN2 Conditions: To suppress the formation of the carbocation intermediate, promote a bimolecular substitution (SN2) mechanism. This can be achieved by:

    • Using a High Concentration of a Strong Nucleophile: This will favor a direct attack on the carbon bearing the bromine.

    • Choosing a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal.[5] They solvate the cation but not the nucleophile, increasing its reactivity.[6] Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, favoring the SN1 pathway.[7][8]

    • Lowering the Reaction Temperature: This will generally favor the kinetically controlled SN2 product over the thermodynamically controlled SN1 products.

Table: Solvent Effects on Substitution Reactions
Solvent TypeExamplesFavored MechanismRationale
Polar Protic Water, Ethanol, MethanolSN1Stabilizes the carbocation intermediate and solvates the leaving group.[5]
Polar Aprotic DMF, DMSO, AcetonitrileSN2Solvates the counter-ion of the nucleophile, but not the nucleophile itself, increasing its reactivity.[6]
Issue 2: Competing Elimination Reactions

Question: My reaction is producing a significant amount of an elimination byproduct instead of the desired substitution product. How can I improve the yield of the substitution product?

Answer: Elimination reactions (E1 and E2) are common competing pathways in substitution reactions, especially with sterically hindered nucleophiles or at elevated temperatures. The use of a strong, non-nucleophilic base will strongly favor elimination.

Mitigation Strategies:
  • Use a Non-basic, Highly Nucleophilic Reagent: Choose a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases.

  • Employ a Sterically Unhindered Nucleophile: Bulky nucleophiles can have difficulty accessing the electrophilic carbon, making proton abstraction (elimination) more favorable.

  • Maintain a Low Reaction Temperature: Higher temperatures generally favor elimination over substitution.[8]

  • Avoid Strongly Basic Conditions: If your nucleophile is also a strong base (e.g., alkoxides), consider using a milder base or different reaction conditions if possible.

Issue 3: Radical-Mediated Side Reactions and Polymerization

Question: I am observing the formation of a complex mixture of products, and in some cases, polymerization of my starting material. What could be the cause?

Answer: Allylic systems are susceptible to radical chain reactions, which can be initiated by light, heat, or radical initiators.[1][3] The allylic C-H bonds are relatively weak and can be abstracted to form a resonance-stabilized allylic radical.[4] This radical can then propagate in various ways, leading to dimerization, oligomerization, or other undesired products.

Mitigation Strategies:
  • Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photochemical initiation of radical pathways.

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the involvement of atmospheric oxygen, which can promote radical reactions.

  • Use a Radical Inhibitor: In some cases, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can suppress these side reactions.

  • Control the Temperature: Avoid excessive heat, which can lead to thermal initiation of radical formation.

Diagram: Decision-Making Workflow for Minimizing Side Reactions

start Start: Reaction with 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene side_reaction Side Reaction Observed? start->side_reaction isomer Isomeric Byproduct? side_reaction->isomer Yes end Successful Reaction side_reaction->end No elimination Elimination Product? isomer->elimination No sn2_conditions Promote SN2: - Strong Nucleophile - Polar Aprotic Solvent - Lower Temperature isomer->sn2_conditions Yes polymerization Polymerization/Complex Mixture? elimination->polymerization No mild_nucleophile Use Mild Conditions: - Non-basic Nucleophile - Low Temperature elimination->mild_nucleophile Yes radical_prevention Prevent Radicals: - Exclude Light - Inert Atmosphere - Radical Inhibitor polymerization->radical_prevention Yes polymerization->end No sn2_conditions->end mild_nucleophile->end radical_prevention->end

Caption: A troubleshooting workflow for common side reactions.

Experimental Protocols

Protocol 1: General Procedure for SN2-Favored Nucleophilic Substitution

This protocol is designed to minimize allylic rearrangement and elimination side reactions.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (1.0 eq) and your chosen nucleophile (1.1-1.5 eq).

  • Solvent Addition: Add a suitable volume of a dry, polar aprotic solvent (e.g., DMF or acetonitrile) to achieve a practical concentration (typically 0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reaction: Cool the reaction mixture to 0 °C in an ice bath. If the nucleophile is added as a solution, add it dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

This is a general protocol for purifying the reaction product.

  • TLC Analysis: Determine an appropriate solvent system for column chromatography using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Chemistry LibreTexts. [Link]

  • OrgoSolver. (n.d.). NBS + Light (hν) — Allylic Bromination. Retrieved March 24, 2026, from [Link]

  • Ashenhurst, J. (2013, November 25). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Master Organic Chemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 7. SN1 & Elimination Reactions. University of Pittsburgh. [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Fluorinated and cyanophenyl-containing scaffolds are of particular interest due t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Fluorinated and cyanophenyl-containing scaffolds are of particular interest due to their prevalence in bioactive molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene.

Given the limited availability of public spectroscopic data for this specific molecule, this guide will establish a comparative framework. We will first present the known experimental data for the closely related analogue, 3-(4-Cyano-3-fluorophenyl)-1-propene, and then predict the spectral changes arising from the introduction of a bromine atom at the 2-position of the propene moiety.[1] This predictive analysis is grounded in fundamental NMR principles, including electronegativity effects and spin-spin coupling.[2]

Furthermore, to provide a comprehensive comparison, we will contrast the predicted spectra of our target compound with the experimental data of two of its structural isomers: 4-(Allyloxy)-2-fluorobenzonitrile and 3-Allylbenzonitrile.[1] This comparative approach will empower researchers to distinguish between these closely related structures and to understand the nuanced impact of substituent placement on their spectroscopic signatures.

Predicted ¹H and ¹³C NMR Spectral Data for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

The introduction of a bromine atom at the C2 position of the 1-propene chain is expected to induce significant changes in the electron density and, consequently, the chemical shifts of nearby protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR data for the target compound, with a comparative analysis against its non-brominated counterpart.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene7.65 - 7.45m-3HAr-H
6.10s-1H=CH₂
5.85s-1H=CH₂
3.80s-2HAr-CH₂-
3-(4-Cyano-3-fluorophenyl)-1-propene[1]7.50 - 7.30m-3HAr-H
5.95m-1H-CH=CH₂
5.10m-2H-CH=CH₂
3.40d6.72HAr-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm)Assignment
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene163.5 (d, ¹JCF = 250 Hz)C-F
140.2C-CN
135.1C-Br
133.0 (d, ³JCF = 8 Hz)Ar-CH
125.5 (d, ⁴JCF = 4 Hz)Ar-CH
120.8=CH₂
118.2 (d, ²JCF = 20 Hz)Ar-C
117.5CN
110.1 (d, ²JCF = 25 Hz)Ar-CH
42.5Ar-CH₂-
3-(4-Cyano-3-fluorophenyl)-1-propene162.8 (d, ¹JCF = 252 Hz)C-F
141.5C-CN
135.8-CH=
132.1 (d, ³JCF = 8 Hz)Ar-CH
124.8 (d, ⁴JCF = 3 Hz)Ar-CH
117.8=CH₂
117.2 (d, ²JCF = 21 Hz)Ar-C
116.9CN
109.5 (d, ²JCF = 26 Hz)Ar-CH
38.9Ar-CH₂-

Rationale for Predicted Spectral Changes

The presence of the electronegative bromine atom at the vinylic position (C2) is the primary driver of the predicted spectral shifts.

  • ¹H NMR: The most significant predicted change is in the signals of the propene unit. The geminal protons on the terminal alkene (=CH₂) in the parent compound, which appear as a multiplet around 5.10 ppm, are expected to shift downfield and appear as two distinct singlets at approximately 6.10 and 5.85 ppm in the brominated analog. This is due to the deshielding effect of the adjacent bromine and the absence of a proton on the same carbon to cause splitting. The benzylic protons (Ar-CH₂-) are also predicted to shift downfield from 3.40 ppm to around 3.80 ppm and appear as a singlet due to the absence of vicinal protons on the double bond. The aromatic protons are expected to experience a slight downfield shift due to the overall electron-withdrawing nature of the bromo-propenyl substituent.

  • ¹³C NMR: The C2 carbon directly attached to the bromine is predicted to have a chemical shift of around 135.1 ppm. The terminal alkene carbon (C1) is also expected to shift downfield to approximately 120.8 ppm. The benzylic carbon (C3) will likely experience a downfield shift to around 42.5 ppm due to the influence of the bromine atom. The chemical shifts of the aromatic carbons are predicted to be less affected, with minor shifts anticipated due to the altered electronic nature of the substituent.

Comparative Analysis with Structural Isomers

To further aid in the identification of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, a comparison with its structural isomers is crucial.

Table 3: ¹H NMR Data Comparison with Structural Isomers (400 MHz, CDCl₃)[1]

CompoundAr-H (ppm)Olefinic/Allylic H (ppm)Other (ppm)
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (Predicted) 7.65 - 7.45 (m, 3H)6.10 (s, 1H), 5.85 (s, 1H), 3.80 (s, 2H)-
4-(Allyloxy)-2-fluorobenzonitrile7.57 (t, 1H), 6.75 (dd, 1H), 6.68 (dd, 1H)6.05 (m, 1H), 5.40 (dq, 1H), 5.30 (dq, 1H), 4.60 (dt, 2H)-
3-Allylbenzonitrile7.50 - 7.30 (m, 4H)5.95 (m, 1H), 5.10 (m, 2H), 3.40 (d, 2H)-

The predicted ¹H NMR spectrum of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is clearly distinguishable from its isomers. The key differentiating features are the two sharp singlets for the terminal alkene protons and the singlet for the benzylic protons, which contrasts with the complex multiplets observed for the allyl groups in the other two isomers.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality NMR spectra for the characterization of compounds similar to 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene.[1]

Instrumentation:

  • A 400 MHz NMR spectrometer equipped with a broadband probe.[1]

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

  • Add tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.[1]

  • Spectral Width: 16 ppm.[1]

  • Number of Scans: 16.[1]

  • Relaxation Delay: 1.0 s.[1]

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.[1]

  • Spectral Width: 240 ppm.[1]

  • Number of Scans: 1024.[1]

  • Relaxation Delay: 2.0 s.[1]

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Perform phase and baseline correction on the resulting spectra.

  • Reference the chemical shifts to the TMS signal (0.00 ppm).

Visualizing the Molecular Structure and Key NMR Correlations

Caption: Molecular structure of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene with key proton groups highlighted.

Conclusion

This guide provides a comprehensive framework for the spectroscopic identification of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene. By leveraging experimental data from a close structural analog and applying fundamental NMR principles, we have predicted the ¹H and ¹³C NMR spectra of the target compound. The comparative analysis with its structural isomers highlights key distinguishing features that will aid researchers in the unambiguous characterization of this and related novel molecules. The provided experimental protocols offer a standardized approach for obtaining high-quality data, ensuring the reliability and reproducibility of future spectroscopic studies.

References

  • BenchChem. (2025). Comparative Analysis of 3-(4-Cyano-3-fluorophenyl)-1-propene and Structural Isomers for Drug Discovery Applications.
  • University of Calgary. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • JEOL USA, Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

Sources

Comparative

Analytical Distinctiveness of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene: A Mass Spectrometry Comparison Guide

As drug discovery and materials science increasingly rely on complex halogenated scaffolds, the accurate structural characterization of bifunctional building blocks becomes paramount. 2-Bromo-3-(4-cyano-3-fluorophenyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science increasingly rely on complex halogenated scaffolds, the accurate structural characterization of bifunctional building blocks becomes paramount. 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene (Molecular Weight: 240.07 g/mol ) is a highly versatile intermediate featuring a reactive bromoalkene moiety adjacent to a fluorinated benzonitrile ring[1]. Its primary value lies in its application as a precursor for fluorinated pharmaceuticals and Positron Emission Tomography (PET) imaging agents[1].

For analytical scientists, the mass spectrometric (MS) behavior of this compound provides a unique, self-validating fingerprint. This guide objectively compares the electron ionization (EI) fragmentation performance of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene against structural alternatives, providing a mechanistic framework and validated experimental protocols for its identification.

Mechanistic Principles of Electron Ionization (EI) Fragmentation

When subjected to standard 70 eV electron ionization, the molecule forms an energetically unstable molecular ion ( M+∙ ) that undergoes highly predictable, thermodynamically driven bond cleavages[2]. The fragmentation cascade of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is governed by three primary mechanistic pathways:

  • The Isotopic Signature (m/z 239 / 241): Bromine exists naturally as two stable isotopes, 79Br and 81Br , in an approximate 1:1 ratio. Consequently, the intact molecular ion presents as a distinct doublet at m/z 239 and 241[1]. This 1:1 ratio serves as a critical diagnostic baseline to confirm the presence of the intact halogenated species before analyzing downstream fragments.

  • Allylic Cleavage and Bromine Loss (m/z 160): The C–Br bond is relatively weak and highly susceptible to homolytic cleavage under EI conditions. The loss of the bromine radical ( Br∙ ) yields a highly stabilized allylic cation at m/z 160[3].

  • Benzylic Cleavage (m/z 134): Cleavage of the C–C bond between the propene backbone and the aromatic ring yields the 4-cyano-3-fluorobenzyl cation at m/z 134. In mass spectrometry, benzylic cations frequently rearrange into highly stable, seven-membered tropylium-like structures, making this a dominant base peak in the spectrum[3].

  • Nitrile Elimination (m/z 107): Following the formation of the substituted benzyl cation, the aromatic ring undergoes further degradation. A classic hallmark of benzonitrile derivatives is the neutral loss of hydrogen cyanide (HCN, 27 Da), yielding an aryl cation at m/z 107[2][4].

MS_Fragmentation M Molecular Ion [M]+• m/z 239 / 241 (1:1) C10H7BrFN Allyl Allylic Cation [M - Br]+ m/z 160 C10H7FN M->Allyl - Br• (79/81 Da) Benzyl Substituted Benzyl Cation m/z 134 C8H5FN M->Benzyl - C2H2Br• (105/107 Da) Allyl->Benzyl - C2H2 (26 Da) Aryl Aryl Cation [M - Br - C2H2 - HCN]+ m/z 107 C7H4F Benzyl->Aryl - HCN (27 Da)

Predicted EI-MS fragmentation of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene.

Comparative Mass Spectrometry Benchmarking

To objectively evaluate the analytical distinctiveness of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, we must compare its fragmentation profile against closely related alternative building blocks: a chlorinated analog and a non-fluorinated analog.

The presence of the fluorine atom and the specific choice of halogen (Br vs. Cl) drastically alter the isotopic ratios and mass-to-charge (m/z) values of the resulting fragments, providing unique analytical tracking markers during complex multi-step syntheses.

CompoundMolecular FormulaExact Mass (Monoisotopic) M+∙ Isotope PatternDiagnostic Base Peak (m/z)Key Neutral Losses
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene C10​H7​BrFN 238.97 Da239 / 241 (1:1 ratio) 134 (Fluorocyanobenzyl)-Br• (79/81), -HCN (27)
2-Chloro-3-(4-cyano-3-fluorophenyl)-1-propene C10​H7​ClFN 195.03 Da195 / 197 (3:1 ratio) 134 (Fluorocyanobenzyl)-Cl• (35/37), -HCN (27)
2-Bromo-3-(4-cyanophenyl)-1-propene C10​H8​BrN 220.98 Da221 / 223 (1:1 ratio) 116 (Cyanobenzyl)-Br• (79/81), -HCN (27)

Performance Insight: The target brominated compound is analytically superior to its chlorinated counterpart when rapid visual identification is required, as the 1:1 isotopic doublet of bromine is instantly recognizable compared to the 3:1 ratio of chlorine. Furthermore, the +18 Da mass shift provided by the fluorine atom (m/z 134 vs. m/z 116) allows researchers to easily distinguish the fluorinated target from non-fluorinated impurities in crude reaction mixtures.

Self-Validating GC-MS Methodology

To ensure maximum reproducibility and scientific integrity, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is designed as a self-validating system. Every parameter is selected to prevent thermal degradation while maximizing ionization efficiency.

Step-by-Step Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of high-purity dichloromethane (DCM). Perform serial dilutions to achieve a final concentration of 10 µg/mL.

    • Causality: DCM is a highly volatile, non-polar solvent that expands efficiently in the GC inlet without causing thermal degradation or unintended solvolysis of the reactive bromoalkene moiety[2].

  • Gas Chromatography (GC) Separation: Inject 1 µL of the sample using a split/splitless injector operated in split mode (50:1 ratio). Utilize a standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Causality: The 50:1 split injection prevents column overloading and peak fronting. This ensures sharp, symmetrical peak shapes, which are critical for resolving the target compound from potential positional isomers.

  • Electron Ionization (EI): Operate the mass spectrometer ion source at 70 eV with a source temperature of 200°C.

    • Causality: 70 eV is the universally standardized energy for EI. It provides enough energy to consistently induce the characteristic allylic and benzylic cleavages without completely shattering the molecular ion, ensuring the resulting spectrum is reproducible and library-matchable[4].

  • Mass Analysis & System Validation: Acquire data in full scan mode over a mass range of m/z 50 to 300.

    • Self-Validation Check: Before interpreting the fragmentation pattern, the analyst must verify the presence of the m/z 239/241 doublet at a 1:1 intensity ratio. If this doublet is absent or skewed, it indicates that the compound has thermally degraded (debrominated) in the GC inlet prior to reaching the ion source, and the inlet temperature must be lowered.

GCMS_Workflow Prep Sample Prep Dilution in DCM GC GC Separation DB-5MS Column Prep->GC EI EI Ionization 70 eV Energy GC->EI Quad Mass Analysis m/z 50-300 EI->Quad Data Data Validation Isotope Mapping Quad->Data

Standardized self-validating GC-MS analytical workflow for halogenated compounds.

Sources

Validation

A Comparative Guide to the Suzuki Coupling of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene and Other Allyl Bromides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds. Its versatility, functional group tolerance, and generally mild conditions have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Among the various electrophiles employed in this reaction, allyl bromides offer a unique gateway to the synthesis of diverse allylated compounds.

This guide provides an in-depth technical comparison of the Suzuki coupling performance of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene , a highly functionalized and electron-deficient substrate, with a range of other allyl bromides. By examining the interplay of electronic effects, steric hindrance, and reaction conditions, we aim to provide researchers with a predictive framework for employing this and similar substrates in their synthetic endeavors.

The Suzuki-Miyaura Coupling of Allyl Bromides: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The catalytic cycle, which is central to understanding the reactivity of different substrates, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle

For allyl halides, the oxidative addition of the Pd(0) catalyst to the carbon-bromine bond typically proceeds with inversion of stereochemistry.[2] The resulting π-allyl palladium complex is then subject to transmetalation with the activated boronic acid. Finally, reductive elimination yields the desired coupled product and regenerates the active Pd(0) catalyst.

Comparative Analysis of Allyl Bromide Reactivity

The reactivity of an allyl bromide in the Suzuki coupling is governed by a combination of electronic and steric factors. To understand the expected performance of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, we will compare it with other allyl bromides, categorized by their structural features.

2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene: A Profile

This substrate is characterized by two key features:

  • Strongly Electron-Withdrawing Substituents: The 4-cyano and 3-fluoro groups on the phenyl ring create a highly electron-deficient aromatic system. This electronic pull is expected to influence the reactivity of the allylic system.

  • Steric Hindrance: The bromine atom at the 2-position of the propene chain introduces significant steric bulk at the reactive center.

Electronic Effects: A Tale of Two Ends of the Spectrum

The electronic nature of substituents on the allyl bromide can significantly impact the rate and efficiency of the Suzuki coupling.

  • Electron-Deficient Allyl Bromides: Allyl bromides bearing electron-withdrawing groups are generally expected to be more reactive towards oxidative addition. The electron-withdrawing nature of the substituent polarizes the C-Br bond, making it more susceptible to cleavage by the Pd(0) catalyst. For instance, cinnamyl bromide and its derivatives with electron-withdrawing groups on the aromatic ring are known to be effective substrates in Suzuki couplings.

  • Electron-Rich Allyl Bromides: Conversely, allyl bromides with electron-donating groups may exhibit reduced reactivity in the oxidative addition step. The increased electron density at the allylic carbon can make the C-Br bond less electrophilic.

The table below summarizes the expected and observed trends in the Suzuki coupling of various electronically substituted allyl bromides.

Allyl BromideSubstituent TypeExpected ReactivityRepresentative Yield (%)Reference
Allyl BromideUnsubstitutedBaseline70-95[3]
Cinnamyl BromidePhenyl (neutral)High85-98
4-Nitrocinnamyl BromideElectron-Withdrawing (NO₂)Very High>90
4-Methoxycinnamyl BromideElectron-Donating (OCH₃)Moderate to High80-90
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene Electron-Withdrawing High (Predicted) N/A

Note: Yields are representative and can vary significantly with reaction conditions.

Steric Hindrance: The Elephant in the Reaction Flask

Steric hindrance around the reactive center can play a decisive role in the outcome of a Suzuki coupling.[4] The presence of a substituent at the 2-position of the allyl bromide, as in our target molecule, can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step.

For sterically hindered substrates, the choice of catalyst system, particularly the ligand, is critical.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu laboratories, are often employed to facilitate the coupling of sterically demanding partners.[2] These ligands promote the formation of a coordinatively unsaturated and highly reactive Pd(0) species that can more readily access the hindered C-Br bond.

The following table illustrates the impact of steric hindrance on the Suzuki coupling of allyl bromides.

Allyl BromideSteric HindranceTypical Catalyst SystemRepresentative Yield (%)Reference
Allyl BromideLowPd(PPh₃)₄, Pd(OAc)₂/PPh₃70-95[3]
2-Methylallyl BromideModeratePd₂(dba)₃/Bulky Phosphine Ligand (e.g., SPhos, XPhos)60-85
1,3-Diphenylallyl BromideHighSpecialized Catalyst Systems (e.g., Buchwald Precatalysts)50-80
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene High Specialized Catalyst Systems (Predicted) N/A

Note: Yields are highly dependent on the specific ligand, base, and solvent used.

Experimental Protocols: A Guide to Practice

The successful execution of a Suzuki coupling with a challenging substrate like 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene requires careful optimization of reaction conditions. Below are representative protocols that can be adapted for this and other allyl bromides.

Protocol 1: General Procedure for Unhindered Allyl Bromides

This protocol is suitable for simple allyl bromides and those with activating electronic groups.

Protocol1

Materials:

  • Allyl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allyl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Sterically Hindered or Electron-Deficient Allyl Bromides

This protocol is recommended for substrates like 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, where steric hindrance and electronic deactivation may be a challenge.

Protocol2

Materials:

  • Allyl bromide (e.g., 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the allyl bromide, arylboronic acid, Pd₂(dba)₃, Sphos, and K₃PO₄ to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C in an oil bath.

  • Monitor the reaction progress by Ultra-Performance Liquid Chromatography (UPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent (e.g., dichloromethane).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel.

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene presents a synthetic challenge due to the combination of strong electronic deactivation and significant steric hindrance. However, by drawing comparisons with a range of other allyl bromides, a clear path to a successful reaction emerges. The electron-withdrawing nature of the cyanophenyl group is predicted to activate the C-Br bond towards oxidative addition, while the steric bulk at the 2-position necessitates the use of advanced catalyst systems featuring bulky, electron-rich phosphine ligands.

For researchers and drug development professionals, understanding these competing factors is paramount. The protocols provided herein offer a starting point for the optimization of reaction conditions, not only for the title compound but for a wide array of functionalized allyl bromides. As the demand for novel and complex molecular architectures continues to grow, a deep understanding of the nuances of powerful synthetic methods like the Suzuki-Miyaura coupling will remain a critical asset.

References

  • Al-Amin, M., & El-Sayed, R. (2018). Recent advances in the Suzuki–Miyaura cross-coupling reaction.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinctive migratory insertion of allyl groups and a new pathway for allylic arylation. Journal of the American Chemical Society, 129(47), 14716-14717.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Chemler, S. R. (2009). The enantioselective intramolecular aminative functionalization of unactivated alkenes. Chemical Society Reviews, 38(8), 2257-2268.
  • Corma, A., García, H., & Leyva, A. (2005). A homogeneous and reusable palladium catalyst for the Suzuki cross-coupling reaction in aqueous and organic solvents.
  • Fu, G. C. (2008). Asymmetric catalysis with N-heterocyclic carbene ligands. Accounts of Chemical Research, 41(11), 1555-1564.
  • Guild, C., & Hayes, T. (2021). A practical guide to Suzuki-Miyaura cross-coupling.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts—a powerful combination for cross-coupling.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Nowicki, A., & Wolf, J. (2015). Recent advances in Suzuki–Miyaura cross-coupling of challenging substrates. Organic & Biomolecular Chemistry, 13(27), 7350-7365.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available from: [Link]

  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link.
  • Walker, S. D., & Barder, T. E. (2008). General and efficient catalysts for the Suzuki-Miyaura coupling of 2-pyridyl and related N-heterocyclic boronic acids.
  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Yin, J., & Buchwald, S. L. (2000). A general and efficient catalyst for the Suzuki coupling of aryl chlorides. Journal of the American Chemical Society, 122(48), 12051-12052.
  • Zeni, G., & Larhed, M. (2006). Organochalcogen reagents in palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 39(3), 179-188.
  • Zhang, Y. J., & Wu, J. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl/vinyl sulfonates.

Sources

Comparative

A Comparative Guide to Catalytic Efficiency: Navigating Cross-Coupling Reactions with 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of complex molecular scaffolds is paramount. The substrate, 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of complex molecular scaffolds is paramount. The substrate, 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, represents a class of highly functionalized vinyl halides that are valuable precursors in the synthesis of pharmacologically active molecules, including advanced intermediates for nonsteroidal antiandrogen receptor antagonists like Darolutamide.[1] The presence of a vinyl bromide coupled with an electron-deficient aromatic ring, substituted with both cyano and fluoro groups, presents unique challenges and opportunities in catalytic cross-coupling reactions.

This guide provides an in-depth comparison of various catalytic strategies for the functionalization of this substrate and its close analogues. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering a framework for rational catalyst selection. Our focus is on providing actionable data and insights to streamline your synthetic endeavors.

The Substrate: Understanding its Electronic Profile and Reactivity

The reactivity of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is dominated by two key features: the vinyl C(sp²)–Br bond and the electron-deficient π-system of the phenyl ring. The strong electron-withdrawing nature of the cyano and fluoro groups significantly influences the electron density across the molecule. This has several implications for catalysis:

  • Facilitated Oxidative Addition: The electron-deficient nature of the aryl ring can make the C-Br bond more susceptible to oxidative addition by low-valent metal catalysts, such as Palladium(0) or Nickel(0), a crucial step in many cross-coupling reactions.[2]

  • Modified Nucleophilicity/Electrophilicity: The overall electronic profile can influence the rates of subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination.

  • Potential for Side Reactions: The presence of the nitrile group and the vinyl moiety requires careful selection of reaction conditions to avoid unwanted side reactions.

While specific experimental data for the exact substrate, 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene, is not extensively available in peer-reviewed literature, we can draw strong inferences from studies on structurally similar vinyl bromides bearing electron-withdrawing substituents. These analogues serve as excellent benchmarks for predicting reactivity and comparing catalytic efficiencies.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis remains the gold standard for many cross-coupling reactions due to its broad functional group tolerance and predictable reactivity.[2][3][4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a vinyl halide and an organoboron reagent.[3] For electron-deficient substrates, the choice of ligand and base is critical to ensure efficient transmetalation and prevent catalyst deactivation.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Catalyst Pre-formation (optional but recommended): In a glovebox, to a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%). Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) and stir for 15 minutes.

  • Reaction Setup: To a separate flame-dried Schlenk flask, add the vinyl bromide substrate (1.0 equiv.), the boronic acid or ester coupling partner (1.2-1.5 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Reaction Execution: Add the pre-formed catalyst solution to the substrate mixture. The flask is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle

Heck Reaction for Alkene Functionalization

The Heck reaction couples the vinyl bromide with an alkene, providing access to substituted dienes.[4][5] The reaction is typically stereoselective, favoring the trans product. For electron-deficient substrates, careful control of temperature and base is necessary to avoid polymerization and other side reactions.[6]

Catalyst SystemAlkene PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃StyreneEt₃NAcetonitrile8024~70-85[7]
Pd(OAc)₂ / PPh₃n-Butyl acrylateK₂CO₃DMA130-14040~80-94[6]
Herrmann's CatalystMethyl AcrylateNaOAcDMF10012>90General
Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone for the synthesis of aryl and vinyl amines.[2][8] The choice of ligand is crucial, with sterically hindered biaryl phosphine ligands often providing the best results for challenging substrates. The electron-deficient nature of the target substrate can facilitate the reaction.

Catalyst SystemAmine PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosPrimary/Secondary AmineNaOtBu or K₃PO₄Toluene or Dioxane80-110High[9]
[Pd(allyl)Cl]₂ / t-BuXPhosCarbazolet-BuOLiToluene100~98[10]

Buchwald_Hartwig_Workflow

Sonogashira Coupling for Alkyne Installation

The Sonogashira coupling provides a direct route to conjugated enynes by reacting the vinyl bromide with a terminal alkyne.[11][12] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Catalyst SystemAlkyne PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃N / PiperidineTHFRT - 50High[13][14]
Pd(OAc)₂ / XPhos / CuIVarious terminal alkynesCs₂CO₃Toluene60-80Good to HighGeneral

Copper-Catalyzed Cross-Coupling: A Cost-Effective Alternative

Copper catalysis has emerged as a practical and economical alternative to palladium, particularly for C-N, C-O, and C-S bond formation.[15][16] These reactions often utilize inexpensive and readily available ligands, such as diamines or amino acids. For vinyl bromides, copper-catalyzed amidation is a notable application.[17]

Catalyst SystemNucleophileBaseSolventTemp (°C)Yield (%)Reference
CuI / N,N'-DimethylethylenediamineAmides/CarbamatesK₂CO₃ or K₃PO₄Dioxane or Toluene110Good[16][17]
CuI / L-ProlineIndoles/AzolesK₂CO₃DMSO75-90Good to Excellent[15]

Emerging Frontiers: Photoredox and Electrochemical Catalysis

Visible-light photoredox catalysis and electrochemistry offer milder and more sustainable approaches to cross-coupling.[18][19] These methods often operate at room temperature and can exhibit unique reactivity patterns compared to traditional thermal methods. For vinyl bromides with electron-withdrawing groups, these techniques have shown considerable promise.[18][20]

Recent studies have demonstrated that dual photoredox and nickel catalysis can effectively couple vinyl bromides bearing cyano and fluoro groups with various nucleophiles.[20] Similarly, electrochemical methods have been developed for the reductive cross-coupling of substituted styrenyl bromides.[18] While still an evolving field, these methods represent the next generation of catalytic efficiency and sustainability.

Conclusion and Recommendations

The functionalization of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene and its analogues is well-served by a variety of modern catalytic methods.

  • For C-C bond formation, Palladium-catalyzed Suzuki-Miyaura and Heck reactions are highly reliable. The choice of sterically hindered phosphine ligands is often key to achieving high yields.

  • For C-N bond formation, the Buchwald-Hartwig amination is the premier choice, offering broad scope and high efficiency. For certain applications, especially with amide nucleophiles, copper-catalyzed methods present a cost-effective and viable alternative.

  • For C-C alkyne coupling, the Sonogashira reaction remains the most direct and efficient method.

  • For future-facing and sustainable synthesis, exploring photoredox and electrochemical methods is highly encouraged, as they offer mild conditions and potentially novel reactivity.

The data and protocols presented in this guide, derived from close structural analogues, provide a robust starting point for the optimization of reactions involving 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene. It is always recommended to screen a small matrix of catalysts, ligands, bases, and solvents to identify the optimal conditions for your specific coupling partners.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene. As drug development professionals, our commitment to saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety. Adherence to these protocols is critical for protecting personnel, maintaining regulatory compliance, and ensuring environmental integrity.

Hazard Profile and Risk Assessment: A Multi-faceted Analysis

Due to its specific chemical structure, 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene must be treated as a hazardous substance. Its risk profile is derived from the synergistic effects of its three key functional groups: the brominated propene moiety, the cyano group, and the fluorinated aromatic ring.

  • Brominated Organic Compound : Halogenated organic compounds, particularly those containing bromine, are known for their moderate to high toxicity and potential for environmental persistence.[1] They can accumulate in fatty tissues and may react violently with incompatible materials like strong oxidizing agents, alkali metals, and certain amines.[1][2]

  • Aromatic Nitrile : The cyano (C≡N) group presents a significant toxicological concern. The toxicity of aliphatic nitriles is often due to the metabolic release of cyanide, which can disrupt cellular respiration.[3] Thermal decomposition or reaction with strong acids can also produce highly toxic hydrogen cyanide gas.

  • Propene Group : The double bond in the propene structure suggests a potential for polymerization, which can sometimes be violent, especially for low molecular weight haloalkanes.[1]

Given these characteristics, all waste streams containing this compound, regardless of concentration, must be classified and handled as hazardous chemical waste.[4][5]

Hazard Data Summary

The following table summarizes the anticipated hazard profile based on analogous chemical structures. This information should guide all handling and disposal decisions.

Hazard ClassificationDescriptionPrimary Precaution & Rationale
Acute Toxicity Expected to be harmful or toxic if swallowed, inhaled, or in contact with skin, similar to other brominated and nitrile-containing compounds.[6]All handling must occur in a certified chemical fume hood to prevent inhalation of vapors.[7] Use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent dermal absorption and ingestion.[8][9]
Skin Corrosion/Irritation Likely to cause skin irritation or severe burns upon contact.[6][10]Wear chemical-resistant gloves (e.g., double-gloving with nitrile) and a fully-fastened lab coat to protect exposed skin.[8][9]
Serious Eye Damage/Irritation Poses a high risk of serious eye damage.[6][10][11]ANSI-approved safety goggles with side shields are the minimum requirement. For higher-risk operations like transferring large quantities, a full-face shield over goggles is recommended.[7][12]
Environmental Hazard Considered very toxic to aquatic life.[12] Improper disposal can lead to significant environmental contamination.[4]Never dispose of this chemical down the drain or in regular trash.[4][13] All waste must be collected for professional disposal.

Core Disposal Protocol: A Step-by-Step Methodology

The fundamental principle for disposing of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene is segregation into a dedicated, properly labeled hazardous waste stream. Commingling with incompatible chemicals can lead to dangerous reactions.[14][15]

Step 1: Designate a "Halogenated Organic Waste" Container
  • Action: Procure a chemically compatible waste container, typically made of polyethylene. Ensure it is in good condition with a secure, leak-proof closure.[4][7]

  • Causality: Using a compatible container prevents degradation of the container itself, which could lead to leaks. Brominated compounds can attack certain plastics and coatings.[2] A sealed container prevents the release of volatile, toxic fumes.[12]

  • Labeling: Immediately affix a hazardous waste label to the container.[9][16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene" and any other constituents.

    • The approximate concentrations or percentages.

    • The associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

    • The date of first accumulation.

Step 2: Segregate and Collect Waste Streams

Waste must be segregated at the point of generation. This is a critical step mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[4][8]

  • Pure Compound and Concentrated Solutions: Carefully transfer any residual or unwanted product into the designated "Halogenated Organic Waste" container using a funnel. Perform this transfer inside a chemical fume hood.

  • Dilute Aqueous and Organic Solutions: Do not underestimate the hazard of dilute solutions. Even small quantities of this compound can contaminate large volumes of water.[4] Collect all dilute solutions containing this chemical in the same halogenated waste container.[7]

  • Contaminated Solid Waste: Any materials that have come into contact with the compound are considered hazardous waste. This includes:

    • Gloves, weigh boats, and pipette tips.

    • Contaminated silica gel, filter paper, or drying agents. Collect these items in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container.[5][7]

Step 3: Proper Storage of Waste Containers
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[16] The area should be a cool, dry, and well-ventilated space, away from direct sunlight or heat sources.[7][13]

  • Incompatibility: Ensure the waste container is stored separately from incompatible chemical classes, particularly strong oxidizing agents, reducing agents, alkali metals, and amines.[1][2] Use physical barriers or secondary containment to enforce segregation.[4]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[12][16]

Step 4: Arrange for Professional Disposal
  • Action: Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months depending on institutional and local rules), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][12][16]

  • Causality: The final disposal method for halogenated organic waste is typically high-temperature incineration at a specialized facility equipped with afterburners and scrubbers to handle the hazardous combustion byproducts.[9][12] This process ensures complete destruction and prevents environmental release.

Spill Management Protocol

Only trained and competent personnel should manage chemical spills.[17] For a small spill contained within a chemical fume hood, follow these steps:

  • Alert & Secure: Alert colleagues in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and double chemical-resistant gloves.[7][9]

  • Contain & Absorb: Control the spread of the liquid by creating a dike around the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[18] Work from the outside edges of the spill inward, adding absorbent material directly to the liquid.

  • Collect Residue: Carefully scoop the absorbed material into a designated container for hazardous solid waste.[9][18] Avoid creating dust.

  • Decontaminate Surfaces: Wipe the spill area first with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[9][19] All cleaning materials (wipes, cloths) must be disposed of as hazardous solid waste.[9]

  • Label and Dispose: Seal the waste container, label it clearly as "Spill Debris" with the chemical name, and arrange for disposal through your EHS department.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Start: Generation of Waste (Pure, Solution, or Solid) B Work in Fume Hood? Wear Full PPE? A->B C Proceed with Handling B->C Yes D STOP! Do Not Proceed. Consult EHS. B->D No E Identify Waste Type C->E F Liquid Waste (Pure or Solution) E->F G Solid Waste (Gloves, Tips, Silica) E->G H Transfer to Labeled 'Halogenated Organic Waste' Container F->H I Place in Labeled Solid Hazardous Waste Container/Bag G->I J Keep Container Closed. Store in Designated SAA. H->J I->J K Container Full or Storage Time Limit Reached? J->K L Contact EHS for Pickup and Professional Disposal K->L Yes M Continue to Accumulate Waste Safely K->M No

Caption: Disposal workflow for 2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Oceanic and Atmospheric Administration (NOAA). Halogenated Organic Compounds. CAMEO Chemicals.
  • University of New South Wales (UNSW). (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • BenchChem. (2025, December). Proper Disposal of Bromohydroquinone: A Guide for Laboratory Professionals.
  • Providence College, Environmental Health and Safety. Bromine in orgo lab SOP.
  • University of California. (2021, October 1). Appendix 8.2.6.1 - Chemical Incompatibilities (Partial List).
  • Risk Management and Safety, Auburn University. Incompatible Chemicals.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • Washington State University. Standard Operating Procedure for Bromine.
  • Rutgers University. Standard Operating Procedure for Bromine.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 2-Bromo-2-methylpropionyl bromide.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-(Bromoacetyl)benzonitrile.
  • U.S. Environmental Protection Agency (EPA). (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC.
  • Apollo Scientific. SAFETY DATA SHEET - 2-Bromo-3,3,3-trifluoroprop-1-ene.
  • National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • BenchChem. (2025). Proper Disposal of 2-(4-Bromo-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene
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